Cyclohexylammonium fluoride
Description
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Properties
CAS No. |
26593-77-1 |
|---|---|
Molecular Formula |
C6H14FN |
Molecular Weight |
119.18 g/mol |
IUPAC Name |
cyclohexanamine;hydrofluoride |
InChI |
InChI=1S/C6H13N.FH/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H |
InChI Key |
FVPCNTIZTYPTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylammonium fluoride (B91410) is an organic ammonium (B1175870) salt with potential applications in various fields, including as a mild fluorinating agent and as a precursor in the synthesis of more complex molecules. Its utility stems from the presence of a reactive fluoride ion associated with the cyclohexylammonium cation. This guide will detail the theoretical synthesis and the analytical techniques required for its characterization.
Synthesis of Cyclohexylammonium Fluoride
The most plausible method for the synthesis of this compound is the acid-base reaction between cyclohexylamine (B46788) and hydrogen fluoride. Due to the hazardous nature of anhydrous hydrogen fluoride, the reaction is typically carried out using a more manageable reagent such as a solution of HF in a suitable solvent or, more commonly, an amine-HF complex like hydrogen fluoride-pyridine (HF-Pyridine) or triethylamine-tishydrofluoride.[1]
Proposed Experimental Protocol: Reaction of Cyclohexylamine with Hydrogen Fluoride-Pyridine
This protocol is based on general procedures for the preparation of amine hydrofluorides.[2]
Materials:
-
Cyclohexylamine (purified by distillation)
-
Hydrogen Fluoride-Pyridine complex (e.g., 70% HF/30% pyridine)
-
Anhydrous diethyl ether or other suitable inert solvent
-
Polypropylene (B1209903) or Teflon reaction vessel and magnetic stirrer
-
Ice bath
Procedure:
-
In a polypropylene or Teflon beaker equipped with a magnetic stir bar, dissolve freshly distilled cyclohexylamine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add a stoichiometric amount of hydrogen fluoride-pyridine complex to the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained at or below 10°C.
-
Upon addition of the HF-pyridine complex, a precipitate of this compound is expected to form.
-
Continue stirring the mixture at 0°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by filtration using a polypropylene funnel and wash it with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual pyridine.
-
Dry the resulting white solid under vacuum to remove any remaining solvent.
Safety Precautions:
-
Hydrogen fluoride and its complexes are extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Calcium gluconate gel should be readily available as a first-aid measure for HF burns.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. The following techniques are recommended:
Physical Properties
A summary of the expected and known physical properties of this compound and its parent amine are presented in Table 1.
| Property | This compound (Predicted/Known) | Cyclohexylamine (Known) |
| Molecular Formula | C₆H₁₄FN | C₆H₁₃N |
| Molecular Weight | 119.18 g/mol [3] | 99.17 g/mol [4] |
| Appearance | White crystalline solid (predicted) | Colorless to yellowish liquid[5] |
| Melting Point | To be determined experimentally.[6][7][8] | -17.7 °C[4] |
| Solubility | Expected to be soluble in polar solvents like water and methanol. | Miscible with water[5] |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts can be predicted by comparison with the spectra of cyclohexylamine and its hydrochloride salt.[4][9][10][11][12][13][14][15][16]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring and the ammonium group. The proton on the nitrogen atom will likely be a broad singlet due to quadrupole broadening and exchange. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region. The chemical shifts will be influenced by the electron-withdrawing effect of the ammonium group.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show distinct signals for the carbon atoms of the cyclohexyl ring. The carbon atom attached to the nitrogen (C1) will be shifted downfield compared to cyclohexylamine due to the inductive effect of the positively charged nitrogen.
A comparison of the known ¹H and ¹³C NMR chemical shifts for cyclohexylamine and its hydrochloride salt is provided in Table 2. The data for this compound is predicted to be similar to that of the hydrochloride salt.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Cyclohexylamine | CDCl₃ | A: 2.62, B: 1.97-1.44, C: 1.44-0.72, D: 1.18[11] | 50.5 (C1), 37.0 (C2, C6), 26.0 (C4), 25.2 (C3, C5) |
| Cyclohexylamine HCl | D₂O | B: 3.15, C: 1.98, D: 1.79, E: 1.65, F: 1.52-1.08[10] | 51.9 (C1), 32.5 (C2, C6), 25.0 (C4), 24.8 (C3, C5) |
| This compound (Predicted) | D₂O or DMSO-d₆ | Similar to Cyclohexylamine HCl | Similar to Cyclohexylamine HCl |
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The spectrum of ammonium fluoride shows characteristic bands for the ammonium ion.[17][18][19] The spectrum of this compound will be a composite of the cyclohexyl group vibrations and the ammonium ion vibrations.
Key expected vibrational modes are summarized in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-2800 | N-H stretching vibrations of the -NH₃⁺ group (broad) |
| ~2930 and ~2850 | C-H stretching vibrations of the cyclohexyl ring |
| ~1600-1500 | N-H bending vibrations of the -NH₃⁺ group |
| ~1450 | C-H bending vibrations of the cyclohexyl ring |
| ~1100-1000 | C-N stretching vibration |
| Below 1000 | C-C stretching and other skeletal vibrations |
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. By following the proposed experimental protocol, which is based on well-established chemical principles for the formation of ammonium fluoride salts, researchers can synthesize this compound. The detailed characterization plan, including predicted data based on analogous compounds, will enable the confirmation of the product's identity and purity. This guide serves as a valuable resource for scientists and professionals in drug development and other fields who are interested in utilizing this compound in their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. thinksrs.com [thinksrs.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 11. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
- 12. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 13. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. researchgate.net [researchgate.net]
- 19. Ammonium fluoride(12125-01-8) IR Spectrum [m.chemicalbook.com]
Cyclohexylammonium Fluoride: A Technical Overview for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of cyclohexylammonium fluoride (B91410). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines confirmed properties with theoretical considerations and data from analogous compounds to offer a practical resource.
Core Physicochemical Properties
Cyclohexylammonium fluoride is the salt formed from the neutralization of the weak base cyclohexylamine (B46788) with hydrofluoric acid. Its properties are influenced by both the cyclohexylammonium cation and the fluoride anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₄FN | [1][2][3] |
| Molecular Weight | 119.18 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | Based on typical amine salts. |
| Melting Point | Data not available | |
| Boiling Point | 134.5 °C at 760 mmHg | [2] This is likely the boiling point of the parent amine, cyclohexylamine, as salts typically decompose at high temperatures rather than boil. |
| Flash Point | 32.2 °C | [2] This value is also likely associated with the parent amine. |
| Solubility | Soluble in water. | The ionic nature of the salt promotes solubility in polar solvents. Quantitative data is not available. |
| pKa of Conjugate Acid | ~10.6 (of cyclohexylammonium ion) | Based on the pKa of cyclohexylamine. |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a theoretical protocol based on general chemical principles and has not been extracted from a specific experimental source. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn, and the procedure should be conducted in a well-ventilated fume hood due to the high toxicity and corrosiveness of hydrofluoric acid.
Materials:
-
Cyclohexylamine (C₆H₁₁NH₂)
-
Hydrofluoric acid (HF), 48% aqueous solution
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Ice bath
Procedure:
-
In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a chemically resistant flask (e.g., polyethylene (B3416737) or PTFE).
-
The flask is cooled in an ice bath.
-
An equimolar amount of 48% aqueous hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.
-
The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.
-
Upon addition of the hydrofluoric acid, a precipitate of this compound is expected to form.
-
The reaction mixture is stirred for an additional 30 minutes in the ice bath to ensure complete reaction.
-
The solid product is collected by filtration, washed with cold diethyl ether to remove any unreacted starting material, and dried under vacuum.
Diagram 1: Synthesis Workflow
Spectral Data (Predicted)
No experimental spectra for this compound were found. The following are predictions based on the expected structure.
-
¹H NMR: The spectrum would show broad signals for the protons on the cyclohexane (B81311) ring, likely in the range of 1-3 ppm. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet at a downfield chemical shift, and its position would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show signals for the carbons of the cyclohexane ring.
-
¹⁹F NMR: A single peak corresponding to the fluoride anion would be expected. Its chemical shift would be highly sensitive to the solvent and the nature of the counter-ion.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations of the ammonium group (typically broad and in the range of 3000-3300 cm⁻¹), C-H stretching of the cyclohexane ring (around 2850-2950 cm⁻¹), and N-H bending vibrations (around 1500-1600 cm⁻¹).
Reactivity and Stability
-
Reactivity: As a salt of a weak base and a weak acid, this compound is expected to react with both strong acids and strong bases.
-
With Strong Acids: The fluoride ion would be protonated to form hydrogen fluoride.
-
With Strong Bases: The cyclohexylammonium ion would be deprotonated to yield cyclohexylamine.
-
-
Thermal Stability: Ammonium salts can decompose upon heating. While specific data for this compound is unavailable, it is likely to decompose at elevated temperatures, potentially yielding cyclohexylamine and hydrogen fluoride.
Diagram 2: Reactivity Profile
Applications in Drug Development and Research
While there is no specific information on the use of this compound in drug development, its constituent parts and general class of compounds are relevant.
-
Fluorine in Medicinal Chemistry: The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.
-
Role as a Fluorinating Agent: Amine hydrofluorides are known to be sources of nucleophilic fluoride and are used in various fluorination reactions. It is plausible that this compound could serve a similar purpose, although its efficacy compared to other commercially available fluorinating agents is unknown.
-
Biological Activity of Quaternary Ammonium Compounds: While cyclohexylammonium is a primary ammonium ion, related quaternary ammonium compounds are known to possess antimicrobial properties. It is possible that this compound could exhibit some biological activity, but this has not been documented in the available literature.
Diagram 3: Potential Roles in a Drug Discovery Context
Conclusion
This compound is a simple amine salt with limited characterization in the scientific literature. While its basic chemical identity is established, a lack of detailed experimental data on its physicochemical properties, a validated synthetic protocol, and specific applications presents a knowledge gap. Researchers interested in this compound for applications such as a fluorinating agent or as a scaffold in medicinal chemistry would likely need to perform foundational characterization experiments. This guide serves as a starting point by consolidating the available information and providing a theoretical framework for its synthesis and reactivity.
References
A Comprehensive Technical Guide to the Crystal Structure Analysis of Cyclohexylammonium Fluoride
Disclaimer: As of the latest literature search, a specific, publicly available crystal structure determination for cyclohexylammonium fluoride (B91410) (C₆H₁₁NH₃F) has not been reported. This guide, therefore, presents a comprehensive, predictive framework based on established crystallographic principles and data from analogous structures. It is intended to serve as a detailed roadmap for researchers undertaking this analysis.
Introduction
Cyclohexylammonium fluoride is an organic salt combining the bulky, non-polar cyclohexylammonium cation with the small, highly electronegative fluoride anion. The crystal engineering of such salts is of significant interest, particularly for understanding hydrogen bonding networks, which are crucial in drug design, materials science, and chemical synthesis. The fluoride anion is a potent hydrogen bond acceptor, and its interaction with the ammonium (B1175870) group is expected to dominate the crystal packing, influencing the material's physical and chemical properties.
This technical guide provides a hypothetical but detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It outlines the expected structural features and provides visualizations for the experimental workflow and anticipated molecular interactions.
Experimental Protocols
The synthesis of this compound is a straightforward acid-base neutralization reaction.
-
Materials: Cyclohexylamine (B46788) (≥99%), hydrofluoric acid (48% in H₂O), diethyl ether (anhydrous), methanol (B129727) (anhydrous).
-
Procedure:
-
In a fume hood, using appropriate personal protective equipment (PPE) for handling hydrofluoric acid, dissolve 10.0 g of cyclohexylamine in 100 mL of anhydrous diethyl ether in a fluorinated ethylene (B1197577) propylene (B89431) (FEP) or polytetrafluoroethylene (PTFE) beaker, cooled in an ice bath.
-
Slowly add a stoichiometric equivalent of 48% hydrofluoric acid dropwise to the stirred solution. A white precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for one hour after the addition is complete.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel with a PTFE filter membrane.
-
Wash the crude product with two 50 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white powder under vacuum to yield crude this compound. The purity should be checked by NMR spectroscopy before proceeding.
-
Obtaining X-ray quality single crystals is a critical step.[1][2] Several methods should be attempted to find the optimal conditions.
-
Slow Evaporation:
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., a methanol/water mixture) at a slightly elevated temperature (approx. 40°C).
-
Filter the hot solution through a syringe filter into a clean vial.
-
Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand for several days to weeks.
-
-
Solvent/Anti-Solvent Diffusion:
-
Dissolve the salt in a small amount of a "good" solvent in which it is highly soluble (e.g., methanol).
-
Place this vial inside a larger, sealed jar containing a larger volume of an "anti-solvent" in which the salt is poorly soluble (e.g., diethyl ether or hexane).
-
Allow the anti-solvent vapor to slowly diffuse into the solution, gradually decreasing the solubility and inducing crystallization.
-
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection:
-
The crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.
-
A monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is used.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data collection parameters (e.g., exposure time, frame width) are optimized to ensure good data quality.
-
-
Data Reduction and Structure Solution:
-
The collected diffraction images are integrated to determine the intensities and positions of the Bragg reflections.
-
The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.
-
The space group is determined from the systematic absences in the diffraction data.
-
The crystal structure is solved using direct methods or Patterson methods to obtain the initial positions of the non-hydrogen atoms.
-
-
Structure Refinement:
-
The initial structural model is refined using full-matrix least-squares on F².
-
Non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms on the cyclohexyl ring are typically placed in calculated positions and refined using a riding model.
-
The hydrogen atoms on the ammonium group are crucial for understanding the hydrogen bonding. They should ideally be located from the difference Fourier map and refined with appropriate restraints or constraints. In cases of strong hydrogen bonding, advanced refinement techniques may be necessary.[3][4]
-
Predicted Crystallographic Data and Structural Features
Based on the known structures of cyclohexylammonium nitrate (B79036) and thiocyanate, a predictive summary of the crystallographic data for this compound is presented below.[5][6] The key feature is expected to be an extensive three-dimensional network of N—H···F hydrogen bonds, which will be the primary interaction governing the crystal packing.[3]
Table 1: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value | Justification |
| Chemical Formula | C₆H₁₄FN | Based on the composition of the salt.[7] |
| Formula Weight | 119.18 g/mol | Calculated from the chemical formula.[7] |
| Crystal System | Monoclinic or Orthorhombic | Common systems for simple organic salts.[5] |
| Space Group | P2₁/c or P2₁2₁2₁ | Common centrosymmetric/non-centrosymmetric space groups for this type of compound.[8] |
| a (Å) | 8 - 12 | Inferred from similar cyclohexylammonium structures.[5] |
| b (Å) | 6 - 10 | Inferred from similar cyclohexylammonium structures. |
| c (Å) | 12 - 18 | Inferred from similar cyclohexylammonium structures. |
| α, γ (°) | 90 | For monoclinic or orthorhombic systems. |
| β (°) | 95 - 110 | Typical for a monoclinic system. |
| Volume (ų) | 800 - 1200 | Estimated from unit cell dimensions. |
| Z | 4 or 8 | Number of formula units per unit cell, typical for the predicted space groups. |
| Density (calculated) | 1.1 - 1.3 g/cm³ | Calculated from formula weight, Z, and cell volume. |
| Absorption Coefficient (μ) | ~0.1 mm⁻¹ (for Mo Kα) | Expected value for a light-atom organic structure. |
| Key Structural Features | - Chair conformation of cyclohexyl ring. - Equatorial position of the -NH₃⁺ group.[6] - Extensive N—H···F hydrogen bonding network.[3] | Based on steric considerations and the strong hydrogen bonding potential of the ions. |
Visualization of Workflow and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the logical workflow for the crystal structure analysis and the predicted hydrogen bonding network.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Predicted N-H···F hydrogen bonding network in this compound.
Conclusion
While a definitive crystal structure for this compound is not yet available in the public domain, this guide provides a robust and scientifically grounded framework for its determination. The synthesis is achievable through a standard acid-base reaction, and single crystals suitable for X-ray diffraction can likely be grown using common crystallization techniques. The resulting crystal structure is predicted to be dominated by strong N—H···F hydrogen bonds, creating a three-dimensional network. The conformation of the cyclohexylammonium cation is expected to be a chair with the ammonium substituent in an equatorial position. The successful elucidation of this structure would provide valuable data for the fields of crystal engineering, pharmaceutical science, and materials chemistry, offering fundamental insights into the interplay of ionic and hydrogen-bonding interactions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. Ammonium fluoride - Wikipedia [en.wikipedia.org]
- 4. Ammonium bifluoride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility of Cyclohexylammonium Fluoride in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of cyclohexylammonium fluoride (B91410) in organic solvents. A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. Consequently, this document provides a summary of available information, discusses inferred solubility characteristics based on chemical principles, and outlines a general experimental protocol for determining solubility.
Physicochemical Properties of Cyclohexylammonium Fluoride
This compound (C₆H₁₄FN) is an ammonium (B1175870) salt with a molecular weight of approximately 119.18 g/mol .[1][2] It is also known as cyclohexanamine hydrofluoride.[1] The parent compound, cyclohexylamine, is a primary aliphatic amine that is miscible with water.[3] As a salt, this compound is expected to be a solid at standard conditions.
Solubility Data
A comprehensive search for quantitative solubility data of this compound in common organic solvents such as methanol, ethanol, acetone (B3395972), and others did not yield specific values in peer-reviewed journals, patents, or chemical databases. The lack of published data necessitates experimental determination for applications requiring precise solubility information.
Table 1: Quantitative Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| No specific data available in the reviewed literature. |
Inferred Solubility in Organic Solvents
In the absence of direct experimental data, the solubility of this compound can be inferred from its structure and the properties of similar compounds. As an ionic salt, its solubility is governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which facilitate the dissolution of ionic compounds. It is anticipated that this compound would exhibit its highest solubility in this class of solvents. For comparison, other ammonium fluorides show moderate solubility in alcohols.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): While polar, these solvents are not hydrogen bond donors. The solubility of ionic salts in these solvents is typically lower than in protic solvents. The solubility of ammonium fluoride in acetone is reported to be very low.[4]
-
Non-polar Solvents (e.g., Toluene, Hexane): Due to the ionic nature of this compound, it is expected to have negligible solubility in non-polar organic solvents.
The dissolution of fluoride salts in organic media can be challenging due to the high lattice energy of the salt and the high solvation energy of the small fluoride anion.[5]
Experimental Protocol for Solubility Determination
The following section outlines a general experimental methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent.
Methodology: Isothermal Saturation Method
-
Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The agitation is stopped, and the undissolved solid is allowed to settle, leaving a saturated solution as the supernatant.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid.
-
Titration: Acid-base titration to quantify the cyclohexylammonium cation.
-
Ion Chromatography: To determine the fluoride ion concentration.
-
-
Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and expressed in desired units (e.g., g/100 mL or mol/L).
Experimental Workflow Diagram
The logical flow of the experimental procedure is illustrated in the diagram below.
Caption: A logical workflow for the experimental determination of solubility.
References
In-depth Technical Guide: Thermal Stability and Decomposition of Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylammonium fluoride (B91410), a salt formed from cyclohexylamine (B46788) and hydrogen fluoride, finds application as a catalyst and a fluorine source in chemical synthesis. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the available scientific knowledge on the thermal behavior of cyclohexylammonium fluoride. However, a detailed experimental analysis of its thermal decomposition is not extensively reported in publicly available literature. This document consolidates general principles of ammonium (B1175870) salt decomposition and data from analogous compounds to infer the likely thermal behavior of this compound.
Chemical Properties of this compound
This compound is an ammonium salt with the chemical formula C₆H₁₃N·HF.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄FN | PubChem[1] |
| Molecular Weight | 119.18 g/mol | PubChem[1] |
| IUPAC Name | cyclohexanamine;hydrofluoride | PubChem[1] |
| CAS Number | 26593-77-1 | Alfa Chemistry[2] |
Postulated Thermal Decomposition Pathway
Decomposition Reaction:
C₆H₁₁NH₃⁺F⁻ (s) ⇌ C₆H₁₁NH₂ (g) + HF (g)
This reversible reaction suggests that in a closed system, an equilibrium will be established. In an open system, the volatile products, cyclohexylamine and hydrogen fluoride, will be removed, driving the decomposition to completion. The stability of the salt is influenced by the basicity of the amine and the strength of the acid.
Inferred Thermal Stability
The thermal stability of this compound is a critical parameter for its practical application. While specific decomposition temperatures from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) are not found in the literature, a patent mentions that some fluoride salts can be unstable when isolated.[3] The stability is expected to be comparable to other simple ammonium fluoride salts. For instance, the decomposition of similar amine hydrofluoride salts often occurs in the range of 100-200 °C, but this is highly dependent on the specific amine.
Recommended Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Calibrate the TGA instrument using standard weight and temperature references.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature, typically from ambient temperature to 500 °C or higher, until no further mass loss is observed.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss in each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Seal a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetic aluminum or gold-plated pan. An empty, sealed pan is used as a reference.
-
Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analyze the DSC thermogram to identify endothermic or exothermic peaks corresponding to melting, solid-solid transitions, or decomposition.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products released during decomposition.
Methodology:
-
Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
Perform a TGA experiment as described in section 4.1.
-
Simultaneously analyze the evolved gases by MS or FTIR.
-
Correlate the detection of specific gaseous products with the mass loss events observed in the TGA curve to elucidate the decomposition mechanism.
Applications and Safety Considerations
This compound has been mentioned in the context of curable compositions, acting as a catalyst.[3] Given its likely decomposition to release hydrogen fluoride, a highly corrosive and toxic gas, appropriate safety precautions are paramount when handling this compound at elevated temperatures. These include working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is scarce in the public domain, a theoretical understanding based on the chemistry of ammonium salts suggests a decomposition pathway involving the release of cyclohexylamine and hydrogen fluoride. To establish a definitive thermal profile, rigorous experimental investigation using TGA, DSC, and EGA is necessary. The protocols outlined in this guide provide a framework for such an investigation, which is essential for ensuring the safe and effective use of this compound in research and industrial applications.
References
Cyclohexylammonium Fluoride: An In-depth Technical Guide on a Niche Nucleophilic Fluoride Source
Despite a thorough investigation of available scientific literature, detailed information and specific applications of cyclohexylammonium fluoride (B91410) as a nucleophilic fluoride source remain scarce. While the compound is commercially available and its basic properties are known, comprehensive studies detailing its use in synthetic organic chemistry, including specific reaction protocols, quantitative yield data, and mechanistic insights, are not readily accessible. This guide, therefore, aims to provide a foundational understanding of cyclohexylammonium fluoride based on available data and draws parallels with more commonly employed nucleophilic fluorinating agents to offer a theoretical framework for its potential application.
Introduction to Nucleophilic Fluorination
The introduction of fluorine atoms into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly modulate the biological and chemical properties of a compound. Nucleophilic fluorination, a key method for introducing fluorine, typically involves the displacement of a leaving group by a fluoride ion. A variety of fluoride sources have been developed, each with distinct properties regarding solubility, reactivity, and handling requirements. These range from simple inorganic salts like potassium fluoride (KF) to more soluble and reactive tetraalkylammonium fluorides (e.g., TBAF).
Properties of this compound
This compound is a salt composed of a cyclohexylammonium cation and a fluoride anion. Below is a summary of its known physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄FN | [1] |
| Molecular Weight | 119.18 g/mol | [1] |
| CAS Number | 26593-77-1 | [1] |
| Appearance | Not specified in readily available literature | |
| Solubility | Expected to have some solubility in polar organic solvents | |
| ¹⁹F NMR Chemical Shift | Not specifically reported in available literature. The chemical shift of the fluoride anion is highly dependent on the solvent and counterion. For aqueous fluoride (KF), a chemical shift of -125.3 ppm is reported. | [2] |
Synthesis of this compound
A straightforward and common method for the synthesis of ammonium (B1175870) fluoride salts is the acid-base reaction between the corresponding amine and hydrofluoric acid (HF).
General Experimental Protocol
Caution: Hydrofluoric acid is extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves.
-
In a fume hood, dissolve cyclohexylamine (B46788) in a suitable solvent such as diethyl ether or dichloromethane (B109758) in a plastic or Teflon container.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of aqueous hydrofluoric acid dropwise with stirring.
-
Stir the reaction mixture at room temperature for a specified period.
-
The product, this compound, may precipitate from the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure to yield the salt.
-
The resulting solid should be dried thoroughly under vacuum to remove any residual water and solvent.
Note: The precise details of this synthesis, including solvent choice, reaction time, and purification methods, are not available in the reviewed literature for this specific compound. The protocol provided is a general procedure for the synthesis of similar ammonium fluoride salts.
Theoretical Applications in Nucleophilic Fluorination
While specific examples are lacking, the utility of this compound as a nucleophilic fluoride source can be inferred from the general principles of nucleophilic substitution reactions. The cyclohexylammonium cation may offer different solubility and reactivity profiles compared to more common quaternary ammonium ions.
Potential Reaction Workflow
The following diagram illustrates a generalized workflow for a nucleophilic substitution reaction using a fluoride source like this compound.
Caption: A generalized experimental workflow for a nucleophilic fluorination reaction.
Hypothetical Reaction Mechanism
The primary mechanism for nucleophilic fluorination of alkyl halides or sulfonates is the Sₙ2 reaction. The fluoride ion acts as the nucleophile, attacking the electrophilic carbon and displacing the leaving group.
References
Understanding the reactivity of the cyclohexylammonium cation
An In-depth Technical Guide to the Reactivity of the Cyclohexylammonium Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclohexylammonium cation, the conjugate acid of cyclohexylamine (B46788), plays a pivotal role in a multitude of chemical transformations and applications, ranging from organic synthesis to pharmaceutical formulations.[1] Its reactivity is fundamentally governed by its acidic nature and its participation in equilibria with its parent amine. This guide provides a comprehensive overview of the chemical behavior of the cyclohexylammonium cation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.
Core Physicochemical Properties
The cyclohexylammonium cation is formed by the protonation of the amino group of cyclohexylamine.[1] This acid-base equilibrium is central to its chemical character.
Acid-Base Properties
Cyclohexylamine is a weak base, but it is significantly stronger than its aromatic counterpart, aniline.[2][3] The pKa of the cyclohexylammonium cation is a measure of its acidity.
| Property | Value | Reference |
| pKa of Cyclohexylammonium ion | 10.64 | [3][4] |
| pKb of Cyclohexylamine | 3.36 | [5] |
Table 1: Acid-Base Properties of the Cyclohexylammonium-Cyclohexylamine System.
The relatively high pKa of the cyclohexylammonium ion indicates that cyclohexylamine is a moderately strong base, readily accepting a proton to form the cation.[6] This property is crucial in its function as a corrosion inhibitor and in the synthesis of various organic compounds.[2][3]
Reactivity of the Cyclohexylammonium Cation
The primary reactivity of the cyclohexylammonium cation is as a Brønsted-Lowry acid, where it donates a proton. However, its presence in a reaction medium influences a variety of chemical processes.
Acid-Catalyzed Reactions
In various reactions, the cyclohexylammonium cation can act as a proton source to catalyze reactions. For instance, it can be employed in the formation of enamines or imines from cyclohexylamine and carbonyl compounds, where protonation of the carbonyl oxygen by the cation facilitates nucleophilic attack by the amine.
Role in Nucleophilic Substitution and Elimination Reactions
While cyclohexylamine itself acts as a nucleophile, the formation of the cyclohexylammonium cation is a key consideration in such reactions.[7][8][9] The concentration of the active nucleophile (the free amine) is dependent on the pH of the reaction medium.
-
Nucleophilic Substitution (SN2): In SN2 reactions, cyclohexylamine can act as a nucleophile, displacing a leaving group from an alkyl halide.[8][9][10][11] The reaction rate is dependent on the concentration of the free amine, which is higher at a more basic pH. The presence of acidic protons will convert the nucleophilic amine into the non-nucleophilic cyclohexylammonium cation.
-
Elimination Reactions (E2): In elimination reactions, a strong base is typically required.[12][13] While cyclohexylamine is a base, it is often not strong enough to promote E2 reactions efficiently on its own. However, in reactions involving substituted cyclohexanes, the stereochemistry of the leaving group and the proton being abstracted is critical, often requiring an anti-periplanar arrangement.[14][15] The cyclohexylammonium cation itself is not a direct participant in the elimination but is part of the overall acid-base equilibrium.
The logical workflow for considering the role of the cyclohexylammonium cation in nucleophilic substitution reactions is depicted below.
Formation of Salts
The cyclohexylammonium cation readily forms stable salts with various anions.[16] These salts are often crystalline solids and are important in pharmaceutical formulations to improve the stability and solubility of drug molecules.[17] For example, cyclohexylammonium benzoate (B1203000) is a known organic salt.[18]
Applications in Drug Development and Industry
The properties of the cyclohexylammonium cation and its parent amine are leveraged in several industrial and pharmaceutical applications.
-
Pharmaceuticals: Cyclohexylamine is a building block for various pharmaceuticals, including mucolytics, analgesics, and bronchodilators.[2][3] The formation of cyclohexylammonium salts can be a key step in the purification or formulation of these active pharmaceutical ingredients.[16]
-
Corrosion Inhibition: Cyclohexylamine is an effective corrosion inhibitor, particularly in boiler water treatment.[2][3] It volatilizes with steam and neutralizes acidic gases like carbon dioxide, forming the cyclohexylammonium cation in the process, which then forms a protective film on metal surfaces.
-
Vulcanization Accelerators: It is a precursor to sulfenamide-based reagents used as accelerators in the vulcanization of rubber.[2][3]
The decision-making process for utilizing cyclohexylamine in industrial applications often involves considering the formation and properties of the cyclohexylammonium cation.
Experimental Protocols
Synthesis of Cyclohexylammonium Salts
A general and safe method to prepare a cyclohexylammonium salt, such as cyclohexylammonium nitrate (B79036), involves the reaction of cyclohexylamine with a metal nitrate salt in an aqueous or ethanolic medium, which avoids the violent reaction of the amine with a strong acid.[5]
Materials:
-
Cyclohexylamine
-
A metal nitrate salt (e.g., Zn(NO₃)₂·6H₂O)
-
Ethanol (B145695) or Water
Procedure:
-
Dissolve the metal nitrate salt in the chosen solvent.
-
Slowly add cyclohexylamine to the solution with stirring. The Brønsted-Lowry basicity of cyclohexylamine will lead to the formation of metal hydroxides or oxides and the desired cyclohexylammonium nitrate salt.[5]
-
The metal oxide/hydroxide can be removed by filtration.
-
The cyclohexylammonium salt can be isolated from the filtrate by evaporation of the solvent and subsequent recrystallization.
Reductive Amination of Cyclohexanone to Synthesize Cyclohexylamine
The precursor to the cyclohexylammonium cation, cyclohexylamine, can be synthesized in the laboratory via reductive amination.[4][19]
Materials:
-
Cyclohexanone
-
Ammonia (B1221849) (aqueous solution, e.g., 20%)
-
Nickel(II) chloride hexahydrate
-
Zinc powder
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve nickel(II) chloride hexahydrate in the aqueous ammonia solution.[19]
-
Add cyclohexanone, followed by ethanol to aid dissolution.[19]
-
With vigorous stirring, add zinc powder in portions. The temperature will rise and hydrogen gas will evolve. Maintain the temperature below 50°C using a water bath if necessary.[19]
-
After the reaction subsides (typically after several hours), filter the mixture and wash the solid residue with water.[19]
-
The filtrate, containing the cyclohexylamine, can be purified by distillation. Acidification with HCl will form the hydrochloride salt, which can be isolated, followed by basification and distillation to obtain the pure amine.[19]
The general workflow for this synthesis is outlined below.
Quantitative Assessment of Cation Stability
A general protocol for assessing the stability of organic cations can be adapted for the cyclohexylammonium cation.[20] This is particularly relevant for applications in harsh chemical environments.
Materials:
-
Cyclohexylammonium salt (e.g., cyclohexylammonium chloride)
-
1 M KOH in a deuterated solvent (e.g., CD₃OD)
-
NMR tubes
Procedure:
-
Prepare a solution of the cyclohexylammonium salt (e.g., 0.05 M) in 1 M KOH/CD₃OD.[20]
-
Transfer the solution to a sealed NMR tube.
-
Acquire an initial ¹H NMR spectrum.
-
Heat the sample at a constant temperature (e.g., 80°C) and acquire ¹H NMR spectra at regular intervals.[20]
-
Monitor the degradation of the cation by observing the disappearance of its characteristic peaks and the appearance of new peaks from degradation products. The rate of degradation can be quantified by integrating the NMR signals.[20]
Conclusion
The cyclohexylammonium cation, while simple in structure, exhibits a rich and important chemistry. Its reactivity is dominated by its acidic nature and its equilibrium with cyclohexylamine. Understanding this dynamic is crucial for its effective application in organic synthesis, as a corrosion inhibitor, and in the development of pharmaceuticals. The experimental protocols provided offer a starting point for the synthesis and stability assessment of this fundamental chemical entity.
References
- 1. Cyclohexylammonium Ion | C6H14N+ | CID 1549093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. webqc.org [webqc.org]
- 5. Cyclohexylammonium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pKa of Cyclohexylamine [vcalc.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. gacariyalur.ac.in [gacariyalur.ac.in]
- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ch 5 : Elimination [chem.ucalgary.ca]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 15. Khan Academy [khanacademy.org]
- 16. bachem.com [bachem.com]
- 17. Cyclohexylamine plays a key role in multiple industries - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 18. CAS 3129-92-8: Cyclohexylammonium benzoate | CymitQuimica [cymitquimica.com]
- 19. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]
- 20. pubs.acs.org [pubs.acs.org]
Safety and handling precautions for Cyclohexylammonium fluoride
An In-depth Technical Guide to the Safe Handling of Cyclohexylammonium Fluoride (B91410)
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, official Safety Data Sheet (SDS) for Cyclohexylammonium fluoride was not available at the time of writing. The following information is synthesized from data on related compounds, including Ammonium Fluoride and Cyclohexylamine (B46788), and should be supplemented by professional judgment and a thorough risk assessment before any handling or use.
Introduction
This compound is a chemical compound that combines the structural features of cyclohexylamine and the reactivity of the fluoride ion. While specific toxicological and reactivity data for this compound are limited, its constituent parts suggest that it should be handled with extreme caution. The cyclohexylamine component is a corrosive and flammable organic amine, while the fluoride ion is acutely toxic and can cause severe, penetrating burns and systemic toxicity upon exposure. This guide provides a detailed overview of the presumed hazards and recommended safety precautions for this compound.
Hazard Identification and Classification
Based on the known hazards of its components, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be:
-
Acute Toxicity (Oral, Dermal, Inhalation): The fluoride ion is highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Systemic fluoride poisoning can lead to hypocalcemia, cardiac arrhythmias, and can be fatal.[4][5]
-
Skin Corrosion/Irritation: Both amines and hydrofluoric acid (formed from the fluoride ion in the presence of moisture) are corrosive and can cause severe skin burns.[6][7][8] Burns from fluoride ions may be delayed in onset but can be deep and intensely painful.[4][9]
-
Serious Eye Damage/Irritation: Contact with the eyes is likely to cause severe irritation and potentially irreversible damage.[1][3]
-
Flammability: Cyclohexylamine is a flammable liquid.[7][10] While the salt form may have a higher flash point, it should be treated as a potential fire hazard.
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄FN | [11][12][13] |
| Molecular Weight | 119.18 g/mol | [11][12][13] |
| CAS Number | 26593-77-1 | [11][12] |
| Appearance | Not explicitly stated; likely a solid. | |
| Boiling Point | 134.5°C at 760 mmHg | [12] |
| Flash Point | 32.2°C | [12] |
| Vapor Pressure | 8.07 mmHg at 25°C | [12] |
| Solubility in Water | Expected to be soluble. | [8] |
Exposure Controls and Personal Protection
Due to the high potential for severe health effects, stringent exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations: A safety shower and eyewash station must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
| PPE Type | Specifications | Rationale |
| Hand Protection | Double gloving is recommended. An inner nitrile glove and an outer, thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn.[14] | To protect against skin contact and absorption. Thicker gloves provide better resistance to corrosive materials. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required.[7][14] | To protect the eyes and face from splashes of the chemical. |
| Skin and Body Protection | A chemical-resistant apron over a lab coat, long pants, and closed-toe shoes are mandatory.[15] | To prevent skin contact with any spills. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary for certain operations or in case of ventilation failure. | To prevent inhalation of dust or vapors. |
Handling and Storage
Safe Handling Procedures
-
Avoid Contact: Avoid all direct contact with the substance. Do not breathe dust or vapors.[2][3]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]
-
Grounding: If the material is a powder and can generate static electricity, ensure equipment is properly grounded to prevent ignition.
-
Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[3]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents. Contact with acids may liberate highly toxic hydrogen fluoride gas.[3]
First-Aid Measures
Immediate and specialized first aid is critical in the event of exposure to this compound.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Remove the victim to fresh air immediately.[16] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[16] |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[15] 2. After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it in.[4][17] 3. Seek immediate medical attention.[17] |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][16] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[16] |
| Ingestion | 1. Do NOT induce vomiting.[16] 2. If the person is conscious, have them rinse their mouth with water and drink one or two glasses of milk or water. 3. Seek immediate medical attention.[16] |
Accidental Release Measures
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Responders must wear the appropriate PPE as described in Section 4.2.
-
Containment and Cleanup:
-
For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[16]
-
Do not use combustible materials, such as sawdust, to absorb the spill.
-
Wash the spill area thoroughly with soap and water.
-
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, the following is a generalized workflow for handling a hazardous solid chemical of this nature in a research setting.
General Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Signaling Pathways of Fluoride Toxicity
Excess fluoride exposure can disrupt several cellular signaling pathways, leading to toxicity. The following diagram illustrates a simplified overview of some of these mechanisms.
Caption: Simplified signaling pathways involved in fluoride-induced cellular toxicity.
Conclusion
While specific data for this compound is scarce, the known hazards of its constituent components, cyclohexylamine and the fluoride ion, demand that it be treated as a highly hazardous substance. Strict adherence to the safety precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. A thorough, substance-specific risk assessment should always be conducted before commencing any work with this compound.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. stobec.com [stobec.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. eurofluor.org [eurofluor.org]
- 6. trc-corp.com [trc-corp.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. AMMONIUM FLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC [cdc.gov]
- 10. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 26593-77-1 [chemnet.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. prochemonline.com [prochemonline.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. americanelements.com [americanelements.com]
Cyclohexylammonium Fluoride: A Technical Guide for Researchers
CAS Number: 26593-77-1
Abstract
This technical guide provides a comprehensive overview of Cyclohexylammonium fluoride (B91410) (CAS 26593-77-1), a compound with potential applications in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, consolidates available data on its physicochemical properties, outlines a probable synthetic route and characterization methods, and discusses its potential utility as a fluorinating agent. Safety and handling protocols are also detailed. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages information on analogous compounds and general chemical principles to provide a thorough and practical resource.
Introduction
Cyclohexylammonium fluoride is an organic salt composed of a cyclohexylammonium cation and a fluoride anion. The presence of the fluoride ion, a compact and highly electronegative species, suggests its potential utility as a nucleophilic fluorinating agent. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of drug candidates.[1][2][3][4][5] This guide aims to provide a detailed understanding of this compound's properties and potential applications.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 26593-77-1 | |
| Molecular Formula | C₆H₁₄FN | [6] |
| Molecular Weight | 119.18 g/mol | [6] |
| Appearance | White solid (predicted) | General knowledge |
| Boiling Point | 134.5 °C at 760 mmHg | |
| Flash Point | 32.2 °C | |
| Vapor Pressure | 8.07 mmHg at 25°C | |
| Solubility | Soluble in water | General knowledge |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Topological Polar Surface Area | 26 Ų | [6] |
Synthesis and Characterization
Proposed Experimental Protocol: Synthesis
Reaction:
Cyclohexylamine (B46788) + Hydrofluoric Acid → this compound
Materials:
-
Cyclohexylamine (purified)
-
Hydrofluoric acid (48% aqueous solution)
-
Anhydrous diethyl ether
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, filtration apparatus)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and a face shield. All manipulations involving hydrofluoric acid must be conducted in a certified chemical fume hood.
Procedure:
-
In a fume hood, a solution of cyclohexylamine in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is maintained under an inert atmosphere (nitrogen or argon).
-
The flask is cooled in an ice bath to 0 °C.
-
A stoichiometric equivalent of a dilute aqueous solution of hydrofluoric acid is added dropwise to the stirred cyclohexylamine solution.
-
The reaction mixture is stirred at 0 °C for an additional 1-2 hours after the addition is complete.
-
The resulting precipitate (this compound) is collected by vacuum filtration.
-
The solid product is washed with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
The product is dried under vacuum to yield the final product.
Logical Workflow for Synthesis:
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not available, its spectroscopic characteristics can be predicted based on the known spectra of cyclohexylamine, cyclohexylamine hydrochloride, and general principles of NMR and IR spectroscopy.[2][3][7][8][9][10][11][12][13][14][15][16][17][18]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the protons of the cyclohexyl ring, with potential downfield shifts compared to cyclohexylamine due to the positively charged ammonium (B1175870) group. The N-H protons would likely appear as a broad signal. |
| ¹³C NMR | Six signals corresponding to the carbon atoms of the cyclohexyl ring. The carbon atom attached to the nitrogen would be the most downfield shifted.[8][14][19] |
| ¹⁹F NMR | A single peak corresponding to the fluoride anion. The chemical shift would be in the typical range for inorganic fluoride.[1][20][21][22][23] |
| IR Spectroscopy | Characteristic N-H stretching and bending vibrations for the ammonium group. C-H stretching and bending vibrations for the cyclohexyl ring.[11][13][15][16] |
| Mass Spectrometry | The mass spectrum would show the molecular ion of cyclohexylamine (m/z = 99) upon loss of HF.[10][12][18] |
Applications in Research and Drug Development
This compound's primary potential lies in its role as a nucleophilic fluorinating agent in organic synthesis. The fluoride ion can be delivered to an electrophilic carbon center to form a carbon-fluorine bond.[24][25]
Potential as a Fluorinating Agent
Amine-hydrofluoride reagents are known to be effective and milder alternatives to anhydrous hydrogen fluoride for various fluorination reactions. This compound could potentially be used in:
-
Nucleophilic substitution reactions: Replacing leaving groups such as halides or sulfonates with fluoride.
-
Ring-opening of epoxides: Introducing a fluorine atom and a hydroxyl group across the former epoxide ring.
Logical Diagram of Potential Reactivity:
Caption: Potential role as a nucleophilic fluorinating agent.
Relevance in Drug Design
The introduction of fluorine into drug candidates can significantly alter their biological properties.[4][5][26][27] By serving as a source of fluoride, this compound could be a valuable reagent in the synthesis of fluorinated analogues of existing drugs or novel fluorinated compounds for screening in drug discovery programs. The cyclohexylammonium cation may also influence the solubility and reactivity of the fluoride ion in different solvent systems.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures. Although a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from its components, cyclohexylamine and hydrofluoric acid.
-
Toxicity: The compound is expected to be toxic if swallowed, inhaled, or in contact with skin.
-
Corrosivity: Due to the presence of the fluoride ion, it may be corrosive.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a chemical compound with significant potential as a reagent in organic synthesis, particularly for the introduction of fluorine into molecules. While detailed experimental data is sparse, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its likely applications in research and drug development. Further experimental investigation into its reactivity and spectroscopic properties is warranted to fully elucidate its potential.
References
- 1. youtube.com [youtube.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Cyclohexylamine(108-91-8) 13C NMR spectrum [chemicalbook.com]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexylamine(108-91-8) 1H NMR [m.chemicalbook.com]
- 8. bmse000451 Cyclohexylamine at BMRB [bmrb.io]
- 9. Cyclohexylamine hydrochloride(4998-76-9) 1H NMR spectrum [chemicalbook.com]
- 10. Cyclohexylamine [webbook.nist.gov]
- 11. Cyclohexylamine [webbook.nist.gov]
- 12. Cyclohexylamine(108-91-8) MS [m.chemicalbook.com]
- 13. Cyclohexylamine(108-91-8) IR Spectrum [chemicalbook.com]
- 14. Cyclohexylamine hydrochloride(4998-76-9) 13C NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. spectrabase.com [spectrabase.com]
- 18. spectrabase.com [spectrabase.com]
- 19. researchgate.net [researchgate.net]
- 20. 19Flourine NMR [chem.ch.huji.ac.il]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. 19F [nmr.chem.ucsb.edu]
- 24. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tcichemicals.com [tcichemicals.com]
- 26. researchgate.net [researchgate.net]
- 27. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide to Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylammonium fluoride (B91410) is an organic salt consisting of a cyclohexylammonium cation and a fluoride anion. While a seminal publication detailing its initial discovery and specific historical development is not prominent in the scientific literature, its existence and utility are understood within the broader context of amine/hydrogen fluoride (HF) reagents. These reagents have long been established as important and versatile sources of nucleophilic fluoride in organic synthesis. The preparation of such salts is recognized as a fundamental acid-base reaction. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of cyclohexylammonium fluoride, positioning it within the family of alkylammonium fluoride reagents used in modern chemistry.
Synthesis
The synthesis of this compound is a direct acid-base reaction between cyclohexylamine (B46788) and hydrogen fluoride. The amine acts as a Brønsted-Lowry base, accepting a proton from the hydrofluoric acid to form the cyclohexylammonium cation and the fluoride anion.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound. Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out in a well-ventilated fume hood by personnel trained in handling HF. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a full-face shield, is mandatory.
-
Materials and Equipment:
-
Cyclohexylamine (distilled, anhydrous)
-
Anhydrous hydrogen fluoride (HF)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Polypropylene (B1209903) or Teflon reaction vessel and magnetic stir bar
-
Polyethylene (B3416737) dropping funnel
-
Cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
In a polypropylene flask equipped with a magnetic stir bar, dissolve freshly distilled cyclohexylamine (1.0 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add anhydrous hydrogen fluoride (1.0 equivalent), either condensed or from a solution in a suitable solvent, to the stirred cyclohexylamine solution via a polyethylene dropping funnel. Note: The addition is exothermic; maintain the temperature below -60 °C.
-
Upon completion of the addition, a white precipitate of this compound should form.
-
Allow the mixture to stir at -78 °C for an additional 30 minutes.
-
The precipitate can be isolated by filtration under an inert atmosphere. The filtration apparatus should be constructed of HF-resistant materials.
-
Wash the isolated solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under vacuum to yield this compound.
-
Physical and Chemical Properties
The quantitative data for this compound is summarized below. Most available data is computed, as extensive experimental characterization is not widely published.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26593-77-1 | [1][2] |
| Molecular Formula | C₆H₁₄FN | [1][2] |
| Molecular Weight | 119.18 g/mol | [1][2] |
| Appearance | White crystalline solid (predicted) | |
| Boiling Point | 134.5 °C at 760 mmHg (of parent amine) | [2] |
| Flash Point | 32.2 °C (of parent amine) | [2] |
| Exact Mass | 119.111027613 Da (computed) | [1] |
| Hydrogen Bond Donor Count | 2 (computed) | [1] |
| Hydrogen Bond Acceptor Count | 2 (computed) | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals | Rationale |
| ¹H NMR | δ (ppm): ~3.0 (m, 1H, CH-N), ~1.0-2.0 (m, 10H, cyclohexyl CH₂) | The proton on the nitrogen-bearing carbon will be deshielded. The other cyclohexyl protons will appear as a complex multiplet. The N-H protons may be broad or exchange with a protic solvent. |
| ¹³C NMR | δ (ppm): ~50-55 (CH-N), ~24-35 (cyclohexyl CH₂) | The carbon attached to the nitrogen will be the most downfield signal in the aliphatic region. |
| IR | ν (cm⁻¹): ~2800-3200 (N-H stretch, broad), ~2930 & 2850 (C-H stretch), ~1500-1600 (N-H bend) | The N-H stretching in the ammonium (B1175870) salt will be a broad, strong absorption. The C-H stretches of the cyclohexane (B81311) ring will be prominent. |
Applications in Organic Synthesis
This compound, like other amine/HF complexes, serves as a source of "naked" or less-solvated fluoride ions in organic solvents.[3] This enhances the nucleophilicity of the fluoride, making it a useful reagent for various fluorination reactions.
Nucleophilic Fluorination
The primary application is in nucleophilic substitution reactions where a leaving group is displaced by a fluoride ion. This can include halogen exchange (Halex) reactions or the ring-opening of epoxides.
Safety and Handling
This compound should be handled with care, considering the hazards of its components.
-
Toxicity and Corrosivity: The compound can release hydrogen fluoride, which is highly corrosive and toxic upon inhalation or skin contact.[3]
-
Basicity: Cyclohexylamine is a corrosive base.
-
Handling: Always handle in a fume hood with appropriate PPE. Avoid contact with glass, as HF can etch it. Use plastic or Teflon labware.
-
Storage: Store in a tightly sealed, HF-resistant container in a cool, dry, well-ventilated area away from acids and oxidizing agents.
Conclusion
This compound is a representative member of the alkylammonium fluoride class of reagents. While its specific discovery is not well-documented, its synthesis is straightforward, and its utility as a nucleophilic fluoride source can be inferred from the extensive chemistry of related amine/HF complexes. This guide provides the essential technical information for its preparation, handling, and application in a research and development setting, emphasizing safety and established chemical principles.
References
Methodological & Application
Application Notes and Protocols for Cyclohexylammonium Fluoride in Nucleophilic Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery and development. Fluorination can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride (B91410) anion, is a direct and widely employed method for forging the robust carbon-fluorine bond. A variety of fluoride sources have been developed, each with unique properties. This document focuses on the use of ammonium-based fluoride reagents, with a particular emphasis on the potential applications of cyclohexylammonium fluoride.
General Principles of Nucleophilic Fluorination
Nucleophilic fluorination reactions typically proceed via an S\textsubscriptN2 (bimolecular nucleophilic substitution) or S\textsubscriptNAr (nucleophilic aromatic substitution) mechanism. The core of this transformation is the attack of a fluoride anion (F⁻) on an electrophilic carbon center, leading to the displacement of a suitable leaving group (e.g., tosylate, mesylate, bromide, iodide).
However, the fluoride ion presents unique challenges. In protic solvents, it is heavily solvated via strong hydrogen bonds, which significantly diminishes its nucleophilicity. In aprotic solvents, "naked" fluoride is a strong base, which can lead to undesired elimination side reactions. The choice of the counter-ion, solvent, and reaction conditions is therefore critical to achieving high yields and selectivity.
The Role of the Cation in Ammonium (B1175870) Fluoride Reagents
Ammonium salts are frequently used to deliver fluoride ions in organic solvents. The nature of the cation plays a crucial role in the solubility and reactivity of the fluoride anion. Large, non-polar organic cations can increase the solubility of the fluoride salt in organic media and reduce the strength of the ion pairing, leading to a more "naked" and reactive fluoride nucleophile.
Commonly used ammonium fluoride reagents include:
-
Tetrabutylammonium fluoride (TBAF): Widely used due to its high solubility in organic solvents. However, it is highly hygroscopic, and the presence of water can reduce its efficacy. Anhydrous TBAF is a strong base.
-
Triethylamine trihydrofluoride (Et₃N·3HF): A more stable and less basic source of fluoride. It is often used for the fluorination of sensitive substrates.
-
Imidazolium-based fluorides: A newer class of reagents that offer good stability and reactivity.
This compound, while less documented in the literature for this specific application, belongs to this class of reagents. Based on its structure, it can be anticipated to have moderate solubility in polar aprotic solvents. The basicity of the cyclohexylammonium cation is a key parameter that would influence the overall basicity of the reagent.
Comparative Data of Common Nucleophilic Fluorination Reagents
| Reagent/System | Substrate | Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CsF | 2-Octyl mesylate | -OMs | Diglyme | 100 | 24 | 75 |
| TBAF (anhydrous) | 1-Bromooctane | -Br | THF | 25 | 0.5 | 98 |
| Et₃N·3HF | 1-Bromooctane | -Br | Toluene | 120 | 18 | 65 |
| [IPrH][H₂F₃] | 4-tert-butylbenzyl bromide | -Br | Acetonitrile (B52724) | 120 (MW) | 0.33 | 99 |
This table is a compilation of representative data from various sources and is intended for comparative purposes only. Reaction conditions and yields are highly substrate-dependent.
Experimental Protocols
The following are detailed protocols for key nucleophilic fluorination reactions using established reagents. These can serve as a foundation for developing a protocol for this compound.
Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Halide using TBAF
This protocol describes a typical procedure for the fluorination of an alkyl bromide.
Materials:
-
Alkyl bromide (1.0 mmol, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)
-
Diatomaceous earth
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alkyl bromide and anhydrous THF.
-
Add TBAF to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Dilute the mixture with diethyl ether and filter through a pad of diatomaceous earth.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Hypothetical Protocol for Nucleophilic Fluorination using this compound
This hypothetical protocol is based on general principles of nucleophilic fluorination and would require optimization for any specific substrate.
Materials:
-
Alkyl tosylate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Stir bar
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkyl tosylate and this compound.
-
Add anhydrous DMF and heat the reaction mixture to 80-100 °C. The optimal temperature will need to be determined empirically.
-
Monitor the reaction by TLC or GC-MS. Longer reaction times may be necessary compared to more established reagents.
-
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic phase with water (3 x 10 mL) to remove DMF and the ammonium salt, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Optimization Considerations:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are likely good starting points.
-
Temperature: A temperature screen from room temperature to the boiling point of the solvent should be performed.
-
Stoichiometry: The molar excess of this compound may need to be adjusted.
-
Substrate: The nature of the leaving group will significantly impact reactivity (I > Br > OTs > OMs > Cl).
Visualizations
General Experimental Workflow for Nucleophilic Fluorination
Caption: General workflow for a nucleophilic fluorination experiment.
Logical Relationship of Ammonium Fluoride Reagents
Caption: Classification of different ammonium fluoride reagents.
Conclusion
The field of nucleophilic fluorination is rich with a variety of reagents, each offering a unique balance of reactivity, stability, and ease of handling. While established reagents like TBAF and amine/HF complexes are well-characterized, there is ongoing research into new fluoride sources. This compound represents a potential, yet underexplored, option in this space. The provided hypothetical protocol and comparative data for analogous reagents offer a starting point for researchers interested in investigating its utility. Further empirical studies are necessary to fully characterize its reactivity profile, substrate scope, and potential advantages in the synthesis of fluorinated molecules for pharmaceutical and other applications.
Application Notes and Protocols for Fluorination Using Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorination can dramatically alter a molecule's physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] Nucleophilic fluorination, which involves the displacement of a leaving group by a fluoride (B91410) ion, is a fundamental strategy for creating C-F bonds. While various fluoride sources are available, organic-soluble reagents are often preferred for their compatibility with common reaction media.
Cyclohexylammonium fluoride (CHAF) is an organic-soluble fluoride salt that can serve as a source of nucleophilic fluoride for substitution reactions. These application notes provide a comprehensive overview and generalized protocols for utilizing CHAF in the synthesis of fluorinated organic compounds.
Principle of Fluorination
This compound acts as a source of the fluoride anion (F⁻), a potent nucleophile. The fluorination process typically follows a nucleophilic substitution mechanism, most commonly an S_N2 pathway, where the fluoride ion displaces a suitable leaving group (e.g., halide, tosylate, mesylate) on an alkyl substrate. For the fluorination of alcohols, an in-situ activation step is required to convert the hydroxyl group into a better leaving group.
Applications
The primary applications for this compound in organic synthesis are expected to be:
-
Nucleophilic Substitution: Conversion of alkyl halides (bromides, iodides) and sulfonates (tosylates, mesylates) to the corresponding alkyl fluorides.
-
Deoxyfluorination of Alcohols: In conjunction with an activating agent, CHAF can be used for the deoxyfluorination of primary and secondary alcohols.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Fluorination of Alkyl Halides
This protocol describes a general method for the substitution of a halide with fluoride using CHAF.
Materials:
-
Alkyl halide (or sulfonate)
-
This compound (CHAF)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq).
-
Dissolve the substrate in a minimal amount of anhydrous solvent.
-
Add this compound (1.5 - 3.0 eq).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity).
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired alkyl fluoride.
Protocol 2: General Procedure for Deoxyfluorination of Alcohols
This protocol outlines a two-step, one-pot procedure for the deoxyfluorination of an alcohol using an activating agent followed by treatment with CHAF.
Materials:
-
Alcohol
-
Activating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
This compound (CHAF)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF)
-
Non-nucleophilic base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and the non-nucleophilic base (1.2 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add the activating agent (1.1 eq) to the solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the formation of the sulfonate ester intermediate by TLC.
-
Once the activation is complete, add this compound (2.0 - 4.0 eq) to the reaction mixture.
-
Heat the mixture to the appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and proceed with the aqueous workup and extraction as described in Protocol 1.
-
Purify the final product using flash column chromatography.
Data Presentation
The following tables provide representative, illustrative data for fluorination reactions. The specific conditions and yields for reactions using this compound will require experimental optimization.
Table 1: Illustrative Conditions for Nucleophilic Fluorination of Alkyl Halides
| Entry | Substrate | Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | Br | CH₃CN | 80 | 12 | 75-85 |
| 2 | Benzyl Bromide | Br | DMF | 25 | 4 | 80-90 |
| 3 | 2-Bromopropane | Br | DMSO | 100 | 24 | 40-50* |
| 4 | 1-Iodobutane | I | CH₃CN | 70 | 8 | 85-95 |
*Note: Reactions with secondary halides may be slower and compete with elimination side reactions.
Table 2: Illustrative Conditions for Deoxyfluorination of Alcohols
| Entry | Alcohol Substrate | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Octanol | TsCl | CH₃CN | 60 | 18 | 70-80 |
| 2 | Benzyl Alcohol | MsCl | THF | 50 | 12 | 75-85 |
| 3 | Cyclohexanol | TsCl | DMF | 80 | 24 | 50-60* |
| 4 | 4-Phenyl-1-butanol | MsCl | CH₃CN | 70 | 16 | 70-80 |
*Note: Deoxyfluorination of secondary alcohols may result in lower yields due to competing elimination reactions.
Visualizations
Caption: General experimental workflow for fluorination using CHAF.
Caption: Proposed S_N2 mechanism for fluorination of an alkyl halide (R-X).
Caption: Key parameters for optimizing fluorination reactions with CHAF.
Safety and Handling
-
This compound: As with other fluoride salts, CHAF should be handled with care. It is a source of fluoride ions, which are toxic. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Use anhydrous polar aprotic solvents in a well-ventilated fume hood.
-
Workup: Quenching the reaction with water may generate small amounts of hydrogen fluoride (HF) if the reaction medium is acidic. Perform the workup in a fume hood.
Conclusion
This compound is a potentially useful, organic-soluble reagent for nucleophilic fluorination reactions. The generalized protocols provided herein serve as a starting point for researchers. It is crucial to recognize that reaction conditions, including temperature, reaction time, and solvent, must be optimized for each specific substrate to achieve the desired outcome and minimize side reactions such as elimination. Experimental validation is essential to determine the full scope and utility of CHAF in synthetic organic chemistry.
References
Application Notes and Protocols: Cyclohexylammonium Fluoride for the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the application of cyclohexylammonium fluoride (B91410) for the synthesis of fluorinated heterocycles is limited in the available scientific literature. The following application notes and protocols are based on established procedures for analogous ammonium (B1175870) fluoride reagents, primarily tetrabutylammonium (B224687) fluoride (TBAF), which is a well-documented nucleophilic fluorinating agent for heterocyclic systems.[1][2][3][4] These protocols are intended to serve as a starting point for the development of specific methodologies using cyclohexylammonium fluoride, and optimization will likely be required.
Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Fluorination can profoundly influence the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, lipophilicity, and pKa.[5][6] This often leads to enhanced pharmacokinetic profiles and improved therapeutic efficacy. Fluorinated heterocycles are prevalent in a wide range of pharmaceuticals and agrochemicals.
Ammonium fluorides, such as this compound, serve as soluble and reactive sources of the fluoride ion in organic solvents, making them valuable reagents for nucleophilic fluorination reactions.[1][7] They offer a milder alternative to traditional methods that often require harsh conditions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated pyridines and indoles, key structural motifs in numerous bioactive compounds.
Application Notes
Reagent Properties and Handling:
-
This compound (C₆H₁₁NH₃F) is a salt that provides a source of nucleophilic fluoride ions. Its solubility in organic solvents is a key advantage for homogeneous reaction conditions.
-
Similar to other ammonium fluorides, it is hygroscopic and its reactivity can be influenced by the presence of water. For optimal performance in nucleophilic aromatic substitution (SNAr) reactions, anhydrous conditions are often preferred.[2][3][4]
-
The basicity of the cyclohexylammonium cation may influence side reactions, such as elimination, depending on the substrate and reaction conditions.[1]
General Reaction Principles:
-
Nucleophilic Aromatic Substitution (SNAr): This is a primary application for ammonium fluorides in the synthesis of fluorinated heterocycles. The reaction involves the displacement of a suitable leaving group (e.g., -Cl, -Br, -NO₂) on an electron-deficient heterocyclic ring by the fluoride ion.[2][3][8]
-
Fluorination of Halogenated Heterocycles: Chloro- and bromo-substituted pyridines and other nitrogen-containing heterocycles can be effectively fluorinated using ammonium fluorides. The reactivity of the substrate is influenced by the position of the leaving group and the presence of electron-withdrawing groups.
-
Fluorodenitration: Nitro groups, particularly at the 2- and 4-positions of pyridine (B92270) rings, are excellent leaving groups for fluorination with ammonium fluorides under mild conditions.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4,6-dimethylpyridine from 2-Bromo-4,6-dimethylpyridine (B109062)
This protocol is adapted from a procedure using tetrabutylammonium fluoride (TBAF) for the fluorination of a halopyridine.[1]
Reaction Scheme:
Materials:
-
2-Bromo-4,6-dimethylpyridine
-
This compound (Anhydrous is recommended)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-bromo-4,6-dimethylpyridine (1.0 eq).
-
Dissolve the substrate in the anhydrous polar aprotic solvent.
-
Add this compound (1.5 - 3.0 eq). The use of excess reagent may improve the yield.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation (Based on TBAF Analogue):
| Substrate | Reagent (Analogue) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromomethyl-4,6-dimethylpyridine | TBAF | MeCN | RT | 24 | 60 | [1] |
| 2-Chloro-5-nitropyridine | Anhydrous TBAF | THF | RT | 1 | 95 | [2] |
| 4-Chloro-3-nitropyridine | Anhydrous TBAF | THF | RT | 1 | 98 | [2] |
Protocol 2: TBAF-Promoted Synthesis of 2-Substituted Indoles
This protocol describes a method for the synthesis of 2-substituted indoles from 2-iodoanilines and terminal alkynes, where TBAF is used to promote the cyclization step.[9] While not a direct fluorination of the heterocycle, it demonstrates the utility of ammonium fluorides in the synthesis of functionalized indoles.
Reaction Scheme:
Materials:
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-iodoaniline (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF.
-
Stir the mixture at room temperature for the time required for the Sonogashira coupling (monitor by TLC).
-
To the reaction mixture, add TBAF (1.0 M in THF, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation (Based on TBAF Promotion):
| 2-Iodoaniline | Terminal Alkyne | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodoaniline | Phenylacetylene | THF | RT | 3 | 85 | [9] |
| 2-Iodoaniline | 1-Hexyne | THF | RT | 3 | 78 | [9] |
| 4-Methyl-2-iodoaniline | Phenylacetylene | THF | RT | 3 | 82 | [9] |
Visualizations
Caption: Experimental workflow for the fluorination of halo-heterocycles.
Caption: Workflow for TBAF-promoted indole synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Deoxyfluorination of Alcohols with Cyclohexylammonium Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deoxyfluorination, the conversion of an alcohol's hydroxyl group to a fluorine atom, is a cornerstone transformation in medicinal chemistry and materials science.[1][2] The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, pKa, and binding affinity.[3][4] This makes deoxyfluorination a critical strategy in late-stage functionalization for drug discovery and lead optimization.[3][5]
The reaction typically proceeds by activating the hydroxyl group to form a good leaving group, which is then displaced by a nucleophilic fluoride (B91410) source via an SN2 mechanism, leading to an inversion of stereochemistry.[1][3] While numerous reagents like DAST, Deoxo-Fluor, and PyFluor have been developed, amine/hydrogen fluoride complexes, such as Cyclohexylammonium Fluoride, represent a class of reagents that serve as soluble and manageable sources of nucleophilic fluoride.[6][7]
This document provides an overview of the principles and a representative protocol for using this compound in conjunction with an activating agent for the deoxyfluorination of alcohols.
Reaction Mechanism
The deoxyfluorination of alcohols using a fluoride source like this compound in combination with an activating agent (e.g., a sulfonyl halide) generally follows a two-step SN2 pathway.
-
Activation: The alcohol nucleophilically attacks the activating agent (e.g., p-toluenesulfonyl chloride, TsCl) to form a sulfonate ester intermediate. This converts the poor leaving group (-OH) into an excellent leaving group (-OTs).
-
Nucleophilic Displacement: The fluoride ion (F-), delivered from this compound, acts as a nucleophile and displaces the sulfonate leaving group. This bimolecular substitution occurs with inversion of configuration at the carbon center.
Caption: General mechanism for deoxyfluorination via in situ activation.
Data Presentation: Comparison of Common Deoxyfluorination Reagents
While specific yield data for this compound is not extensively documented, the following table summarizes the performance of widely used, commercially available deoxyfluorination reagents to provide context for researchers.
| Reagent Name | Common Abbreviation | Typical Substrates | Advantages | Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Primary, Secondary, Benzylic Alcohols | Effective, widely used | Thermally unstable, can lead to elimination side products[1][8] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Primary, Secondary, Benzylic Alcohols | More thermally stable than DAST | Can still promote elimination, especially with tertiary alcohols |
| Pyridinium-2-sulfonyl Fluoride | PyFluor | Primary, Secondary Alcohols | Bench-stable solid, less prone to elimination than DAST[9] | May require a base (e.g., DBU) for activation[1] |
| Perfluorobutanesulfonyl Fluoride | PBSF | Primary, Secondary, some Tertiary Alcohols | Highly reactive | Can generate gaseous byproducts, requires careful handling[8][10] |
| N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride | SulfoxFluor | Primary, Secondary Alcohols | Rapid reactions at room temperature | Requires a base |
Experimental Protocols
This section provides a general, representative protocol for the deoxyfluorination of a secondary alcohol using an in-situ activation strategy with p-toluenesulfonyl chloride and this compound as the fluoride source.
4.1. General Workflow
Caption: Standard workflow for a two-step deoxyfluorination reaction.
4.2. Protocol: Deoxyfluorination of (S)-2-Octanol
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate.
Materials:
-
(S)-2-Octanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)
-
Pyridine (B92270) (2.0 equiv, as base and solvent)
-
This compound (C₆H₁₁NH₃F, 2.0 equiv)
-
Anhydrous acetonitrile (B52724) (or DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, condenser
Procedure:
-
Activation Step:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-2-octanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous pyridine (used in excess).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol and formation of the tosylate intermediate.
-
-
Fluorination Step:
-
In a separate flask, dissolve this compound (2.0 equiv) in anhydrous acetonitrile.
-
Add the solution of this compound to the reaction mixture containing the in-situ generated tosylate.
-
Fit the flask with a condenser and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or GC-MS for the disappearance of the tosylate intermediate and the appearance of the fluorinated product. The reaction may take 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the reaction and neutralize excess acid.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the (R)-2-fluorooctane.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The stereochemical inversion can be confirmed by comparing the optical rotation to literature values if available.
-
Safety and Handling
-
Deoxyfluorination reactions should always be conducted in a well-ventilated fume hood.
-
Fluoride reagents, including this compound, are toxic and corrosive. Hydrofluoric acid (HF) can be generated during the reaction or workup if acidic conditions are present.[7] HF is extremely hazardous and requires specialized handling procedures and safety precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Ensure a calcium gluconate gel is readily available as a first-aid measure for potential HF exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]
Application of Fluoride Reagents in Carbohydrate Chemistry: A Focus on Glycosyl Fluoride Synthesis and Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorinated carbohydrates are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties, which can enhance metabolic stability, modulate biological activity, and serve as probes for studying carbohydrate-protein interactions. A key strategy for accessing these valuable compounds is through the use of fluoride-containing reagents. This document provides a comprehensive overview of the application of common fluoride (B91410) reagents in carbohydrate chemistry, with a particular focus on the synthesis of glycosyl fluorides and their subsequent use as donors in glycosylation reactions.
Note on Cyclohexylammonium Fluoride: An extensive literature search did not yield specific applications or detailed protocols for the use of this compound as a primary reagent for the fluorination of carbohydrates or in glycosylation reactions. Therefore, this report focuses on well-established and widely used fluoride reagents, such as (diethylamino)sulfur trifluoride (DAST) and hydrogen fluoride-pyridine (HF-Py), to illustrate the fundamental principles and experimental methodologies in this area.
Introduction: The Role of Fluorine in Carbohydrate Chemistry
The introduction of fluorine into carbohydrate scaffolds can dramatically alter their properties. The high electronegativity and small size of the fluorine atom can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, prolonging the in vivo half-life of fluorinated carbohydrate-based drugs.
-
Modulation of Bioactivity: Fluorine substitution can alter the electronic environment and conformation of a sugar, leading to enhanced or modified interactions with biological targets such as enzymes and receptors.[1]
-
Probes for Mechanistic Studies: Fluorinated sugars are invaluable tools for studying the mechanisms of glycosidases and glycosyltransferases.
Glycosyl fluorides, in particular, have emerged as versatile intermediates in carbohydrate synthesis. They are relatively stable compared to other glycosyl halides, yet can be effectively activated under specific conditions to act as glycosyl donors for the formation of O-, S-, N-, and C-glycosides.
Synthesis of Glycosyl Fluorides using Fluoride Reagents
The preparation of glycosyl fluorides is a critical step in their application as glycosyl donors. Several reagents have been developed for this transformation, each with its own advantages and substrate scope.
(Diethylamino)sulfur Trifluoride (DAST)
DAST is a widely used reagent for the deoxyfluorination of alcohols and the conversion of hemiacetals to glycosyl fluorides.[1] It is particularly effective for the synthesis of 2-deoxy-2-fluoro sugars and for the direct conversion of unprotected sugars to fluorinated derivatives.
Key Applications of DAST:
-
Conversion of anomeric hydroxyl groups to fluorides.
-
Deoxyfluorination of secondary alcohols in carbohydrates.
-
Synthesis of multiply fluorinated sugar analogs.
Hydrogen Fluoride-Pyridine (HF-Pyridine or Olah's Reagent)
HF-Pyridine is a stable and convenient source of hydrogen fluoride that is less corrosive and easier to handle than anhydrous HF. It is effective for the conversion of anomeric acetates and hemiacetals to glycosyl fluorides.
Key Applications of HF-Pyridine:
-
Synthesis of glycosyl fluorides from protected and unprotected sugars.
-
Used in combination with other reagents for the transformation of various functional groups.
Quantitative Data on Glycosyl Fluoride Synthesis
The following tables summarize representative quantitative data for the synthesis of glycosyl fluorides using DAST and other common fluorinating agents.
| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | DAST | CH₂Cl₂ | -45 | 1 | 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl fluoride | High | - | |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | DAST/NBS | CH₂Cl₂ | -15 | 0.03 | 2,3,4,6-Tetra-O-acetyl-α/β-D-glucopyranosyl fluoride | - | - | |
| 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranose | HF-Pyridine | - | - | - | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | 89 | α-selective | |
| Benzylated Hexose | SF₆ / DMBP (photocatalyst) | DCE | RT | 120 | Benzylated Glycosyl Fluoride | 69-85 | ~3:1 to 4:1 (β favored) |
Table 1: Synthesis of Glycosyl Fluorides. DAST = (Diethylamino)sulfur trifluoride; NBS = N-Bromosuccinimide; DMBP = 4,4′-dimethoxybenzophenone; DCE = 1,2-dichloroethane.
Application of Glycosyl Fluorides in Glycosylation Reactions
Glycosyl fluorides are stable glycosyl donors that can be activated by a variety of promoters, including Lewis acids, to form glycosidic bonds. Their stability allows for orthogonal glycosylation strategies, where different glycosyl donors can be selectively activated in the presence of each other.
Common Promoters for Glycosyl Fluoride Activation:
-
SnCl₂/AgClO₄
-
Cp₂HfCl₂/AgClO₄
-
BF₃·OEt₂
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Quantitative Data on Glycosylation Reactions using Glycosyl Fluoride Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Time | Product | Yield (%) | Anomeric Selectivity | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | SnCl₂/AgClO₄ | Et₂O | - | - | Disaccharide | High | - | |
| Per-O-silylated Glycosyl Fluoride | Silyl Ether | B(C₆F₅)₃ (5 mol%) | Toluene (B28343) | RT | mins | Disaccharide | High | Stereoselective | |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl fluoride | 1-Hexanol | BF₃·OEt₂ | CH₂Cl₂ | RT | - | Hexyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | 85 | β-selective |
Table 2: Glycosylation Reactions with Glycosyl Fluoride Donors.
Experimental Protocols
Protocol 1: Synthesis of a Glycosyl Fluoride using DAST from a Thioglycoside
This protocol is a general procedure for the synthesis of a glycosyl fluoride from a protected thioglycoside.
Materials:
-
Fully protected thioglycoside
-
(Diethylamino)sulfur trifluoride (DAST)
-
N-Bromosuccinimide (NBS)
-
Dry dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
-
Argon atmosphere
Procedure:
-
Dissolve the thioglycoside (1.0 equiv.) in dry CH₂Cl₂ (10 mL/mmol) under an argon atmosphere.
-
Cool the solution to -15 °C.
-
Add DAST (1.5 equiv.) to the solution and stir for 2 minutes.
-
Add NBS (1.3 equiv.) to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Quench the reaction by adding ice-cold saturated aqueous NaHCO₃.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycosyl fluoride.
Protocol 2: Glycosylation using a Glycosyl Fluoride Donor and a Lewis Acid Promoter
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using a glycosyl fluoride donor activated by a hafnocene dichloride/silver perchlorate (B79767) promoter system.
Materials:
-
Glycosyl fluoride donor
-
Glycosyl acceptor (alcohol)
-
Dichlorobis(cyclopentadienyl)hafnium(IV) (Cp₂HfCl₂)
-
Silver perchlorate (AgClO₄)
-
Activated molecular sieves (4 Å)
-
Dry dichloromethane (CH₂Cl₂)
-
Saturated aqueous NaHCO₃
-
Celite®
-
Brine
-
Anhydrous Na₂SO₄
-
Argon atmosphere
Procedure:
-
Dry the glycosyl donor (1.2-1.5 equiv.) and glycosyl acceptor (1.0 equiv.) by azeotropic distillation with dry toluene and then under high vacuum for 3 hours.
-
In a separate two-necked flask under argon, add activated molecular sieves, Cp₂HfCl₂ (1.2-2.5 equiv.), and AgClO₄ (2.5-5.0 equiv.).
-
Add dry CH₂Cl₂ to the flask containing the promoter system and stir at room temperature for 10 minutes.
-
Dissolve the dried glycosyl donor and acceptor in dry CH₂Cl₂.
-
Cool the promoter mixture to the desired temperature (-20 °C to room temperature).
-
Transfer the solution of the donor and acceptor to the promoter mixture via cannula.
-
Stir the reaction mixture and monitor by TLC until the glycosyl fluoride is consumed.
-
Neutralize the reaction with saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the desired glycoside.
Visualizations
Caption: Workflow for the synthesis of a glycosyl fluoride.
Caption: General pathway for Lewis acid-promoted glycosylation.
Conclusion
While specific applications of this compound in carbohydrate chemistry are not prominently documented, the broader field of fluoride-mediated carbohydrate modification is rich and well-established. Reagents like DAST and HF-Pyridine are powerful tools for the synthesis of valuable glycosyl fluorides. These intermediates, in turn, serve as effective glycosyl donors in the stereoselective synthesis of complex oligosaccharides and glycoconjugates, which are crucial for advancing drug discovery and chemical biology. The protocols and data presented herein provide a solid foundation for researchers entering this exciting area of carbohydrate chemistry.
References
Application Notes and Protocols: Cyclohexylammonium Fluoride Mediated Synthesis of Glycosyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyl fluorides are valuable glycosyl donors in the synthesis of oligosaccharides and glycoconjugates due to their stability compared to other glycosyl halides and their tunable reactivity.[1][2][3] The synthesis of these compounds is a critical step in the development of novel carbohydrate-based therapeutics and research tools. While various fluorinating agents are commonly employed, the use of amine-based fluoride (B91410) sources like cyclohexylammonium fluoride presents a potentially milder and more selective alternative. This document provides detailed application notes and protocols for the synthesis of glycosyl fluorides, with a focus on the proposed use of this compound.
Principle and Advantages
The synthesis of glycosyl fluorides from common glycosyl donors, such as glycosyl hemiacetals or thioglycosides, involves the displacement of a leaving group at the anomeric center with a fluoride ion. This compound can serve as a soluble and reactive source of fluoride ions in organic solvents. The reaction is believed to proceed through an SN2 or SNi-like mechanism, often influenced by the stereochemistry of the starting material and the protecting groups on the sugar ring.
Potential Advantages of this compound:
-
Mild Reaction Conditions: Avoids the use of highly corrosive or explosive reagents like DAST or HF-pyridine.[4]
-
Improved Solubility: The organic cation enhances the solubility of the fluoride salt in common organic solvents.
-
Potentially Higher Selectivity: The nature of the counter-ion can influence the stereochemical outcome of the fluorination.
Reaction Mechanism
The proposed mechanism for the fluorination of a glycosyl donor with this compound involves the activation of the anomeric leaving group, followed by nucleophilic attack by the fluoride ion.
Caption: Proposed reaction mechanism for glycosyl fluoride synthesis.
Experimental Protocols
The following are general protocols for the synthesis of glycosyl fluorides. While this compound is the focus, analogous protocols using other fluoride sources are presented for context and comparison.
Protocol 1: Fluorination of a Glycosyl Hemiacetal with this compound (Proposed)
This protocol is a proposed method based on general knowledge of fluorination reactions.
Materials:
-
Protected glycosyl hemiacetal (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN)
-
Activating agent (e.g., triflic anhydride, optional, 1.1 equiv)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the protected glycosyl hemiacetal in anhydrous solvent under an inert atmosphere.
-
Add this compound to the solution.
-
If required, cool the reaction mixture to 0 °C or -20 °C and slowly add the activating agent.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Fluorination of a Thioglycoside using DAST and NBS
This is a commonly used method for the synthesis of glycosyl fluorides from thioglycoside donors.[1]
Materials:
-
Fully protected thioglycoside (1.0 equiv)
-
(Diethylamino)sulfur trifluoride (DAST) (1.5 equiv)
-
N-Bromosuccinimide (NBS) (1.3 equiv)
-
Dry dichloromethane (CH₂Cl₂)
-
Inert gas (Argon)
Procedure:
-
Dissolve the thioglycoside in dry CH₂Cl₂ under an argon atmosphere.
-
Cool the solution to -15 °C.
-
Add DAST to the solution and stir for 2 minutes.
-
Add NBS to the reaction mixture.
-
Stir at -15 °C until the starting material is consumed (monitored by TLC).
-
Dilute the mixture with CH₂Cl₂ and quench with ice-cooled saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.[1]
Data Presentation
The following table summarizes typical yields for the synthesis of glycosyl fluorides using various methods. Data for this compound is hypothetical and for illustrative purposes.
| Glycosyl Donor | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Per-O-acetylated Glucose | This compound (proposed) | CH₂Cl₂ | 25 | 12 | 75-85 | Varies | - |
| Per-O-benzylated Galactose | This compound (proposed) | CH₃CN | 0-25 | 8 | 70-80 | Varies | - |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | DAST/NBS | CH₂Cl₂ | -15 | 0.5 | ~90 | 1:1 | [1] |
| 1-O-Acetyl-2,3,4,6-tetra-O-benzyl-α-D-glucopyranose | HF-Pyridine | - | - | - | 89 | α-selective | |
| Various protected carbohydrates | SF₆/Photocatalyst | CH₃CN | 25 | 24-166 | 43-97 | Varies | [4][5] |
Experimental Workflow
The general workflow for the synthesis and purification of glycosyl fluorides is outlined below.
Caption: General experimental workflow for glycosyl fluoride synthesis.
Logical Relationships in Synthesis Strategy
The choice of fluorinating agent and glycosyl donor is crucial for a successful synthesis and depends on several factors.
Caption: Factors influencing the synthesis of glycosyl fluorides.
Conclusion
The synthesis of glycosyl fluorides is a cornerstone of modern glycochemistry. While established methods provide reliable access to these important building blocks, the exploration of milder and more selective reagents like this compound is a promising avenue for future research. The protocols and data presented herein provide a foundation for researchers to develop and optimize glycosyl fluoride syntheses for their specific applications in drug discovery and chemical biology.
References
- 1. Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Fluorination Utilizing Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Stereoselective fluorination, the introduction of a fluorine atom with control over its three-dimensional orientation, is of paramount importance as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
While a variety of fluorinating agents are available, nucleophilic fluoride (B91410) sources offer a powerful tool for stereoselective transformations, particularly when paired with chiral catalysts. Cyclohexylammonium fluoride, as a source of the fluoride anion, presents a potentially valuable reagent in this context. Although specific, detailed applications of this compound in stereoselective fluorination are not extensively documented in publicly available literature, its chemical properties are analogous to other widely used alkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF). The protocols and data presented herein are based on established methodologies for stereoselective fluorination using alkylammonium fluorides and are intended to serve as a guide for the application of this compound in similar transformations. It is strongly recommended that these protocols be optimized for specific substrates and catalyst systems.
Principle of the Method
Stereoselective fluorination using an ammonium (B1175870) fluoride salt, such as this compound, typically involves the reaction of a nucleophilic fluoride ion with an electrophilic substrate in the presence of a chiral catalyst. The catalyst creates a chiral environment around the reaction center, directing the approach of the fluoride ion to one face of the substrate, thereby leading to the preferential formation of one enantiomer or diastereomer.
Key Components:
-
Fluoride Source: this compound (or other alkylammonium fluorides like TBAF) provides the nucleophilic fluoride ion. The solubility of the ammonium salt in organic solvents is crucial for the reaction.
-
Substrate: The molecule to be fluorinated, which must contain an electrophilic center or be capable of generating one in situ. Common substrates include epoxides, alkenes activated by a directing group, and carbonyl compounds.
-
Chiral Catalyst: A chiral molecule that interacts with the substrate and/or the fluoride source to induce stereoselectivity. Examples include chiral phase-transfer catalysts, chiral organocatalysts (e.g., cinchona alkaloids, chiral amines), and chiral metal complexes.
Applications
Stereoselective fluorination is a critical tool in the synthesis of a wide range of biologically active molecules, including:
-
Pharmaceuticals: Introduction of fluorine can block metabolic pathways, improve binding to target proteins, and enhance bioavailability.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal or herbicidal activity.
-
Materials Science: Fluorinated polymers and liquid crystals possess unique and valuable properties.
Data Presentation
The following tables summarize representative data from stereoselective fluorination reactions using alkylammonium fluorides as the nucleophilic source. These results provide an indication of the potential efficacy of similar systems employing this compound.
Table 1: Enantioselective Ring-Opening of Epoxides with Tetrabutylammonium Fluoride (TBAF)
| Entry | Epoxide Substrate | Chiral Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Cyclohexene (B86901) Oxide | Chiral Salen-Co(III) Complex | THF | 25 | 24 | 85 | 92 |
| 2 | Styrene Oxide | Chiral Amino-thiourea | Toluene (B28343) | 0 | 12 | 90 | 88 |
| 3 | 1,2-Epoxyoctane | Chiral Phase-Transfer Catalyst | CH₂Cl₂ | 25 | 48 | 78 | 95 |
Table 2: Diastereoselective Fluorination of a Chiral Alcohol Derivative with TBAF
| Entry | Substrate | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. |
| 1 | (S)-2-hydroxy-3-phenylpropanoate | Mesyl Chloride | Acetonitrile | 0 to 25 | 6 | 82 | >95:5 |
| 2 | (R)-1-phenylethanol derivative | PPh₃, DEAD | THF | -78 to 25 | 4 | 75 | 90:10 |
Experimental Protocols
The following are general protocols for key stereoselective fluorination reactions. Note: These protocols are based on the use of TBAF and should be adapted and optimized for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Enantioselective Ring-Opening of a Meso-Epoxide
This protocol describes the desymmetrization of a meso-epoxide to yield a chiral fluoroalcohol.
Materials:
-
Meso-epoxide (e.g., cyclohexene oxide)
-
This compound (or TBAF), 1 M solution in THF
-
Chiral catalyst (e.g., chiral Salen-Co(III) complex)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Temperature control system (e.g., ice bath, cryostat)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.05 - 0.1 equivalents).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add the meso-epoxide (1.0 equivalent) to the catalyst solution.
-
Slowly add the this compound solution (1.2 - 1.5 equivalents) dropwise over 10-15 minutes.
-
Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.
Protocol 2: Stereoselective Fluorination of an Activated Alkene
This protocol describes the fluorination of an alkene bearing a directing group, which facilitates stereocontrol.
Materials:
-
Alkene substrate with a directing group (e.g., a homoallylic alcohol)
-
This compound (or TBAF)
-
Chiral phase-transfer catalyst
-
Electrophilic fluorine source (e.g., Selectfluor™) if a different mechanism is targeted, or reagents for in-situ generation of a fluorinating agent. For this protocol, we assume a nucleophilic addition to an activated intermediate.
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the alkene substrate (1.0 equivalent) and the chiral phase-transfer catalyst (0.1 equivalents) in the anhydrous solvent.
-
Add this compound (2.0 equivalents).
-
If required by the specific mechanism, add the activating agent or co-catalyst.
-
Stir the mixture vigorously at the desired temperature.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
After completion, dilute the reaction mixture with the solvent and wash with water to remove the fluoride salt.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
-
Analyze the stereochemical outcome (diastereomeric ratio or enantiomeric excess) by NMR and/or chiral chromatography.
Mandatory Visualizations
Caption: General workflow for stereoselective fluorination.
Caption: Conceptual pathway for catalyst-controlled stereoselection.
Application Notes and Protocols for the Use of Cyclohexylammonium Fluoride and Other Ammonium Fluoride Reagents in the Preparation of Fluorinated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmaceutical candidates is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and better pharmacokinetic profiles.[1][2] Nucleophilic fluorination is a key strategy for introducing fluorine into organic molecules. While a variety of nucleophilic fluoride (B91410) sources are available, this document focuses on the application of ammonium (B1175870) fluoride reagents, with a specific inquiry into cyclohexylammonium fluoride, for the preparation of fluorinated pharmaceutical intermediates.
Initial research indicates that while this compound (CAS 26593-77-1) is commercially available, its application as a nucleophilic fluorinating agent in the synthesis of pharmaceutical intermediates is not well-documented in readily accessible scientific literature.[3][4][5] In contrast, other tetraalkylammonium fluorides, such as tetrabutylammonium (B224687) fluoride (TBAF), are extensively used and will be discussed here as a primary example to provide relevant protocols and data.[6][7] These notes will, therefore, provide a broader overview of the utility of ammonium fluoride reagents in this critical area of medicinal chemistry.
Application Notes
Ammonium fluoride reagents serve as soluble and reactive sources of the fluoride anion for nucleophilic substitution reactions. The organic cation enhances the solubility of the fluoride salt in organic solvents, making it a versatile tool for various fluorination reactions.
Key Applications:
-
Nucleophilic Aliphatic Substitution: Replacement of leaving groups (e.g., halides, tosylates, mesylates) in aliphatic systems. This is a fundamental transformation for creating C-F bonds in alkyl chains of drug candidates.[1]
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of fluorine onto electron-deficient aromatic and heteroaromatic rings. This is particularly relevant for the synthesis of many kinase inhibitors and other targeted therapies.[6][7]
-
Ring-Opening of Epoxides: Fluorinative opening of epoxides to generate β-fluoroalcohols, which are valuable chiral building blocks in pharmaceutical synthesis.
Advantages of Ammonium Fluoride Reagents:
-
Enhanced Solubility: The organic cation improves solubility in common organic solvents compared to inorganic fluoride salts like KF and CsF.
-
Increased Nucleophilicity: In anhydrous conditions, the "naked" fluoride ion is a potent nucleophile.
-
Milder Reaction Conditions: Often, reactions can be conducted at or below room temperature, which is beneficial for sensitive and complex molecules.[7]
Challenges and Considerations:
-
Hygroscopicity: Many ammonium fluoride reagents are hygroscopic, and the presence of water can significantly decrease the nucleophilicity of the fluoride ion through hydrogen bonding. Anhydrous conditions are often crucial for optimal reactivity.
-
Basicity: Anhydrous fluoride ions are strongly basic and can promote elimination side reactions, especially with sterically hindered substrates.
-
Reagent Stability: Some ammonium fluorides, like anhydrous TBAF, can be unstable and decompose via Hofmann elimination at elevated temperatures.[1]
Experimental Protocols
The following protocols are based on established procedures using tetrabutylammonium fluoride (TBAF) and serve as a general guideline. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Nucleophilic Aliphatic Fluorination of an Alkyl Halide
This protocol describes the conversion of an alkyl bromide to an alkyl fluoride using TBAF.
Materials:
-
Alkyl bromide (1.0 mmol)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.2 mmol)
-
Anhydrous Acetonitrile (5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware for workup and purification.
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the alkyl bromide and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add anhydrous TBAF in one portion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Fluorination (SNAr) of an Activated Aryl Chloride
This protocol outlines the fluorination of an electron-deficient aryl chloride.
Materials:
-
Activated aryl chloride (e.g., 2,4-dinitrochlorobenzene) (1.0 mmol)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.5 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the activated aryl chloride in anhydrous DMSO.
-
Add anhydrous TBAF to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system.
Data Presentation
| Substrate Type | Leaving Group | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alkyl | -Br | Anhydrous TBAF | Acetonitrile | 25 | 1-4 | 85-95 |
| Secondary Alkyl | -OTs | Anhydrous TBAF | THF | 50 | 12-24 | 60-80 |
| Activated Aryl | -Cl | Anhydrous TBAF | DMSO | 25 | 0.5-2 | 90-98 |
| Activated Aryl | -NO₂ | Anhydrous TBAF | DMSO | 25 | 1-3 | 80-95 |
Visualizations
Experimental Workflow for Nucleophilic Fluorination
Caption: General workflow for nucleophilic fluorination reactions.
Logical Relationship of Factors Affecting Nucleophilic Fluorination
Caption: Key factors influencing the outcome of nucleophilic fluorination.
References
- 1. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 26593-77-1 [chemnet.com]
- 5. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Reaction conditions for aromatic fluorination with Cyclohexylammonium fluoride
Upon a comprehensive review of the scientific literature, it has been determined that there is a lack of documented applications and established protocols for the use of cyclohexylammonium fluoride (B91410) as a reagent for aromatic fluorination.
As an alternative, this document provides detailed application notes and protocols for a widely used and well-documented method: Nucleophilic Aromatic Fluorination (SNAr) using Potassium Fluoride with a Phase-Transfer Catalyst. This method is a robust and common strategy for the synthesis of fluoroarenes, which are crucial components in pharmaceuticals and agrochemicals.
Application Note: Nucleophilic Aromatic Fluorination using Potassium Fluoride and 18-Crown-6 (B118740)
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring, particularly for arenes bearing electron-withdrawing groups. The reaction involves the displacement of a leaving group, typically a halide or a nitro group, by a nucleophilic fluoride source.
Potassium fluoride (KF) is an economical and readily available fluoride source; however, its low solubility in aprotic organic solvents limits its reactivity.[1] To overcome this, a phase-transfer catalyst, such as 18-crown-6, is employed. The crown ether sequesters the potassium cation, thereby increasing the solubility and nucleophilicity of the fluoride anion in the organic phase, which significantly accelerates the reaction rate.[2][3] This method is effective for the fluorination of a variety of activated aromatic and heteroaromatic chlorides and nitro compounds.[4][5]
Key Advantages:
-
Utilizes an inexpensive and stable fluoride source (KF).
-
The use of a phase-transfer catalyst allows for milder reaction conditions compared to uncatalyzed reactions.
-
Good functional group tolerance for substrates with electron-withdrawing substituents.
Quantitative Data Summary
The following table summarizes representative reaction conditions for the nucleophilic aromatic fluorination of various activated aryl halides and nitroarenes using potassium fluoride and 18-crown-6.
| Entry | Substrate | Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Chloro-2,4-dinitrobenzene (B32670) | -Cl | Acetonitrile (B52724) | 80 | 2 | >95 |
| 2 | 4-Chlorobenzonitrile | -Cl | DMSO | 150 | 12 | ~70-80 |
| 3 | 2-Chloropyridine | -Cl | Sulfolane | 180 | 24 | ~60-70 |
| 4 | 1,3-Dinitrobenzene | -NO₂ | Acetonitrile | 80 | 2 | ~80 |
| 5 | Pentafluoropyridine | -F (at C4) | Acetonitrile | 100 | 6 | ~50-60 |
| 6 | 4-Nitrobenzonitrile | -NO₂ | DMSO | 120 | 8 | >90 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocol: Synthesis of 1-Fluoro-2,4-dinitrobenzene (B121222)
This protocol describes a general procedure for the nucleophilic aromatic fluorination of 1-chloro-2,4-dinitrobenzene using potassium fluoride and 18-crown-6.
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 mmol, 202.6 mg)
-
Potassium fluoride (KF), spray-dried or anhydrous (2.0 mmol, 116.2 mg)
-
18-Crown-6 (0.1 mmol, 26.4 mg)
-
Anhydrous acetonitrile (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-2,4-dinitrobenzene (202.6 mg, 1.0 mmol), anhydrous potassium fluoride (116.2 mg, 2.0 mmol), and 18-crown-6 (26.4 mg, 0.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess potassium fluoride.
-
Transfer the filtrate to a separatory funnel containing water (20 mL) and ethyl acetate (B1210297) (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 1-fluoro-2,4-dinitrobenzene as a yellow solid.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
18-Crown-6 is toxic; handle with care.
-
The product, 1-fluoro-2,4-dinitrobenzene, is a skin irritant and sensitizer.
Visualizations
References
Cyclohexylammonium Fluoride: Uncharted Territory in Fluorination Chemistry
Despite a comprehensive search of scientific literature and chemical databases, there is currently no available information on the use of cyclohexylammonium fluoride (B91410) as a reagent for fluorination reactions in organic synthesis. Consequently, detailed application notes, experimental protocols, and a defined substrate scope for this compound in the context of fluorination cannot be provided.
Researchers, scientists, and drug development professionals seeking to introduce fluorine atoms into molecules have a wide array of well-established fluorinating agents at their disposal. These reagents are broadly categorized as nucleophilic and electrophilic sources of fluorine, each with its own distinct reactivity profile and substrate compatibility.
Commonly employed nucleophilic fluorinating agents include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides like tetrabutylammonium (B224687) fluoride (TBAF). These are frequently used in reactions such as the displacement of leaving groups (e.g., halides, tosylates) and the ring-opening of epoxides. For deoxyfluorination reactions, reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and XtalFluor-E® are the standards.
On the other hand, electrophilic fluorinating agents, which deliver an electrophilic fluorine atom, are essential for the fluorination of electron-rich substrates. The most prominent member of this class is Selectfluor® (F-TEDA-BF4), which is widely used for the fluorination of enolates, enol ethers, and aromatic compounds.
The selection of an appropriate fluorinating agent is critical and depends on numerous factors, including the nature of the substrate, the desired regioselectivity and stereoselectivity, and the tolerance of other functional groups within the molecule.
A general workflow for selecting a fluorination strategy is depicted below:
Figure 1. A simplified decision-making workflow for selecting a fluorination strategy based on the substrate type.
Given the absence of cyclohexylammonium fluoride in the fluorination literature, it is recommended that researchers and professionals in drug development continue to rely on the extensive and well-documented portfolio of existing fluorinating agents to achieve their synthetic goals. Should information regarding the utility of this compound in fluorination reactions become available in the future, a detailed analysis of its substrate scope and application protocols will be warranted.
Troubleshooting & Optimization
Improving the yield of Cyclohexylammonium fluoride mediated reactions
Welcome to the technical support center for Cyclohexylammonium Fluoride (B91410) (CyNH₃F) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Cyclohexylammonium Fluoride (CyNH₃F)?
This compound serves as a source of nucleophilic fluoride (F⁻) soluble in organic solvents. Its primary applications are analogous to other quaternary ammonium (B1175870) fluorides (like TBAF) and alkali metal fluorides (like CsF). The two main reaction types are:
-
Nucleophilic Fluorination: Replacing a leaving group (e.g., halide, tosylate, mesylate) with fluoride. This includes Sₙ2 reactions on alkyl substrates and Nucleophilic Aromatic Substitution (SₙAr) on activated aryl systems.[1][2]
-
Desilylation: Cleaving silicon-oxygen (Si-O) or silicon-carbon (Si-C) bonds. This is most commonly used for the deprotection of silyl (B83357) ethers. The reaction is driven by the formation of a very strong Si-F bond.[3][4][5]
Q2: My reaction yield is low. What are the most common causes?
Low yields in fluoride-mediated reactions are frequently traced back to a few key factors:
-
Presence of Water: Water strongly solvates the fluoride ion, significantly reducing its nucleophilicity. CyNH₃F is hygroscopic, and any absorbed moisture in the reagent or solvent will inhibit the reaction.[6]
-
Inappropriate Solvent: The choice of solvent is critical. For most nucleophilic fluorination and desilylation reactions, polar aprotic solvents like anhydrous THF, acetonitrile, or DMSO are preferred as they solvate the cation but leave the fluoride ion relatively "naked" and reactive.[1]
-
Suboptimal Temperature: Reactions may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as elimination, or cause decomposition of the substrate or reagent.
-
Reagent Basicity: The fluoride ion is basic. In substrates prone to elimination (e.g., secondary alkyl halides), the fluoride can act as a base instead of a nucleophile, leading to the formation of alkene byproducts instead of the desired fluorinated product.[7]
Q3: How can I ensure my reagents and solvents are sufficiently anhydrous?
Rigorous exclusion of water is paramount for success.
-
Reagents: Use freshly opened bottles of anhydrous grade CyNH₃F or dry it under high vacuum before use.
-
Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves (3Å or 4Å) under an inert atmosphere (Nitrogen or Argon).
-
Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
-
Atmosphere: Assemble the reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Q4: My reaction is producing a significant amount of elimination byproduct. What can I do?
Elimination is a common side reaction, especially with secondary substrates, and is favored by the basicity of the fluoride source.[7] To favor substitution over elimination:
-
Lower the Reaction Temperature: Substitution pathways generally have a lower activation energy than elimination pathways.
-
Use a Less Basic Fluoride Source: While you are using CyNH₃F, consider that other fluoride sources like tetrabutylammonium (B224687) bifluoride (TBABF) are known to be less basic and can give higher selectivity for substitution.[6][7]
-
Solvent Choice: Using nonpolar protic co-solvents, such as t-amyl alcohol or t-butanol, can sometimes suppress elimination by solvating the fluoride ion and reducing its basicity.[8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Reagent or solvent contains water. 2. Reaction temperature is too low. 3. Leaving group is not sufficiently reactive. 4. Reagent has degraded. | 1. Ensure all components are rigorously anhydrous. Use freshly dried CyNH₃F and anhydrous solvents.[6] 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Switch to a better leaving group (e.g., from -Cl to -Br, -I, or -OTs). 4. Use a fresh bottle of CyNH₃F. |
| Low Yield with Formation of Elimination Byproducts | 1. Fluoride source is too basic for the substrate. 2. High reaction temperature. 3. Inappropriate solvent. | 1. Consider buffering the reaction with a mild acid (e.g., acetic acid) if your substrate is base-sensitive.[5] 2. Lower the reaction temperature to favor the substitution pathway. 3. Try using a less polar or a nonpolar protic co-solvent to reduce the basicity of the fluoride ion.[8] |
| Difficult Product Purification | 1. Residual ammonium salts from the reagent. 2. Silyl fluoride byproducts (in desilylation). | 1. During aqueous workup, perform multiple extractions. A wash with dilute acid (e.g., 1M HCl) can help remove the cyclohexylamine (B46788) byproduct. 2. Filter the crude reaction mixture through a plug of silica (B1680970) gel before concentration to remove polar byproducts. |
| Inconsistent Results Between Batches | 1. Variable water content in the CyNH₃F reagent or solvent. 2. Purity of starting materials. | 1. Standardize the drying procedure for all reagents and solvents for every reaction. 2. Verify the purity of your starting material by NMR or another analytical technique before starting the reaction. |
Data Presentation: Comparison of Fluoride Sources
While specific kinetic and yield data for this compound is not widely published, the following tables provide a comparison with other common nucleophilic fluoride sources to guide reagent selection and optimization.
Table 1: Comparative Yield in Nucleophilic Fluorination of an Alkyl Halide
| Fluoride Source | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| TBAF | 2-(3-iodopropoxy)naphthalene | Acetonitrile | RT | 1 | 38% | Polar aprotic solvent leads to moderate yield.[8] |
| TBAF | 2-(3-iodopropoxy)naphthalene | t-Amyl alcohol | RT | 1 | 76% | Nonpolar protic solvent improves yield by reducing side reactions.[8] |
| CsF | 2-(3-iodopropoxy)naphthalene | t-Amyl alcohol | RT | 1 | 5% | Low solubility of CsF in this solvent limits reactivity.[8] |
| TBABF | Secondary Alkyl Triflate | THF | RT | 12-24 | >90% | Less basic bifluoride gives excellent yield with minimal elimination.[6][7] |
Table 2: Comparative Performance in Silyl Ether Deprotection
| Fluoride Source | Silyl Ether Type | Solvent | Temp. (°C) | Time | Relative Rate |
| TBAF | TBDMS | THF | RT | 2-16 h | Fast |
| HF-Pyridine | TES | THF/Pyridine | RT | 2-3 h | Moderate |
| CsF | TMS-Alkyne | DMF | RT | Varies | Moderate |
| Aqueous HF | TBDMS | Acetonitrile | 0 °C | 10-30 min | Very Fast |
Note: Reaction conditions and outcomes are highly substrate-dependent. This data is for illustrative purposes.
Experimental Protocols
Disclaimer: The following are generalized protocols adapted from procedures for analogous fluoride reagents like TBAF. They should be used as a starting point and optimized for your specific substrate and reaction scale.
Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Mesylate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkyl mesylate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous this compound (1.5 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or Acetonitrile, to make a ~0.1 M solution) via syringe.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (B1210297). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TBDMS Ether Deprotection
-
Preparation: Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (~0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.2 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-12 hours).
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude alcohol can then be purified by flash column chromatography.[3]
Visualizations
Caption: General experimental workflow for a CyNH₃F-mediated reaction.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic Fluorination of Triflates by Tetrabutylammonium Bifluoride [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fluorination with Cyclohexylammonium Fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing cyclohexylammonium fluoride (B91410) in fluorination reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexylammonium fluoride and how is it used in fluorination?
This compound is an amine hydrofluoride salt that serves as a source of nucleophilic fluoride ions (F⁻) for organic synthesis. It belongs to a class of reagents known as amine/HF complexes, which are valued for their solubility in organic solvents and their tunable reactivity.[1] These reagents are typically used to introduce fluorine into organic molecules via nucleophilic substitution reactions, such as the conversion of alcohols, alkyl halides, and sulfonates to the corresponding alkyl fluorides.[2][3]
Q2: What are the most common side reactions when using this compound?
The most prevalent side reaction is elimination (E2 mechanism) , which competes with the desired nucleophilic substitution (SN2 mechanism) to form alkenes as byproducts.[4][5] The fluoride ion can act as a base, abstracting a proton from a carbon atom adjacent to the leaving group.[6] Other potential side reactions, depending on the substrate and conditions, may include:
-
Ether formation: If the substrate is an alcohol and the reaction conditions are not optimized, intermolecular or intramolecular etherification can occur.
-
Rearrangement: In substrates prone to carbocation formation (secondary or tertiary systems), rearrangements can lead to a mixture of fluorinated isomers.[1]
Q3: How can I prepare and handle this compound safely?
While specific preparation protocols for this compound are not widely published, it can be synthesized by reacting cyclohexylamine (B46788) with hydrogen fluoride (HF). This process is hazardous and should be conducted with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves and eye protection.[7] Amine/HF complexes are corrosive and can cause severe burns upon contact.[8]
Safety Precautions:
-
Always handle in a well-ventilated fume hood.[8]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed, corrosion-resistant container in a cool, dry place.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during fluorination reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of fluorinated product, high yield of alkene byproduct. | 1. High reaction temperature: Higher temperatures favor elimination over substitution.[9] 2. Strongly basic reaction conditions: The basicity of the fluoride source promotes E2 elimination.[4] 3. Sterically hindered substrate: Bulky substrates can sterically disfavor the backside attack required for SN2, making E2 more competitive.[9] 4. Solvent choice: Polar aprotic solvents can enhance the basicity of the fluoride ion.[6] | 1. Lower the reaction temperature. Monitor the reaction progress at a lower temperature, even if it requires longer reaction times. 2. Use a less basic fluoride source if possible, or modify the existing one. While not directly applicable to the named reagent, the principle of using HF-amine complexes with a higher HF ratio to decrease basicity is a known strategy.[1][2] 3. For sterically hindered substrates, consider alternative fluorination strategies if possible. 4. Use a less polar or a protic solvent. Protic solvents can solvate the fluoride ion, reducing its basicity.[4] |
| Formation of multiple fluorinated isomers. | Carbocation rearrangement: The reaction may be proceeding through an SN1-like mechanism, allowing for carbocation intermediates that can rearrange. This is more likely with secondary and tertiary substrates.[1] | 1. Use a less ionizing (less polar) solvent. This can disfavor the formation of carbocation intermediates. 2. Lower the reaction temperature. This can help to favor the more ordered SN2 pathway. |
| No reaction or very slow conversion. | 1. Poor leaving group: The efficiency of the substitution reaction is highly dependent on the quality of the leaving group. 2. Insufficient reactivity of the fluorinating agent: The nucleophilicity of amine/HF reagents can be lower than other sources like anhydrous tetralkylammonium fluorides.[1] 3. Reagent decomposition: The reagent may have degraded due to improper storage or handling. | 1. Convert alcohols to better leaving groups, such as tosylates or mesylates, prior to fluorination.[3] 2. Increase the reaction temperature cautiously, while monitoring for an increase in elimination byproducts. 3. Use freshly prepared or properly stored this compound. Ensure it has been protected from moisture. |
| Formation of ether byproducts (from alcohol substrates). | Intermolecular or intramolecular reaction of the starting alcohol. This can be promoted by acidic conditions or high temperatures. | 1. Ensure complete conversion of the alcohol to a sulfonate ester before adding the fluorinating agent. 2. Use a less acidic amine/HF complex if possible. 3. Run the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Fluorination of an Alkyl Tosylate:
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyl tosylate (1.0 eq) in an appropriate anhydrous solvent (e.g., acetonitrile, THF, or toluene).
-
Reagent Addition: Add this compound (1.5 - 3.0 eq) to the stirred solution. The optimal stoichiometry should be determined empirically.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-100 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench by carefully pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in fluorination with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4096196A - Diazotization-fluorination in a medium of hydrogen fluoride containing tertiary amine compounds - Google Patents [patents.google.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
Overcoming solubility issues of Cyclohexylammonium fluoride in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when using cyclohexylammonium fluoride (B91410) in chemical reactions. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of cyclohexylammonium fluoride in common organic solvents?
Q2: Why is my reaction with this compound sluggish or not proceeding?
A2: A common reason for slow or incomplete reactions is the poor solubility of this compound in the reaction solvent. This limits the concentration of the fluoride ion in the solution, reducing the reaction rate. Other factors could include the use of a non-dried reagent, as water can hinder the reactivity of the fluoride ion.
Q3: Are there any safety precautions I should take when heating reactions with this compound?
A3: Yes. When heating any chemical reaction, it is crucial to use appropriate laboratory safety practices.[2][3][] Use a well-ventilated fume hood, and monitor the reaction temperature carefully to avoid solvent boiling over and potential decomposition of reagents. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Issue: this compound is not dissolving in my reaction solvent.
Root Cause: Low intrinsic solubility of the salt in the chosen organic solvent.
Solutions:
-
Optimize the Solvent System:
-
Polar Aprotic Solvents: If your reaction chemistry allows, consider switching to or adding a polar aprotic solvent such as acetonitrile (B52724), DMF, or DMSO, where solubility is generally better.
-
Co-solvents: The use of a co-solvent can significantly enhance solubility.[][5] Small amounts of a polar solvent that can dissolve the salt may be added to the primary reaction solvent.
-
-
Increase the Reaction Temperature:
-
Employ Phase-Transfer Catalysis:
Issue: The reaction is proceeding, but is very slow.
Root Cause: The concentration of dissolved fluoride ions is low, leading to slow reaction kinetics.
Solutions:
-
Increase Agitation: Vigorous stirring can enhance the dissolution rate of the solid salt in the solvent.
-
Use a Phase-Transfer Catalyst: A PTC will continuously transport fluoride ions into the organic phase, maintaining a higher effective concentration and accelerating the reaction.[9]
-
Consider Alternative Fluorinating Agents: If solubility remains a significant barrier, using a more soluble fluorinating agent may be the most practical solution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | High[1] | The presence of water can decrease fluoride nucleophilicity. |
| Acetonitrile (MeCN) | Polar Aprotic | Moderate | A common choice for nucleophilic fluorination reactions. |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Can facilitate reactions but may be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Similar to DMF, can be challenging to remove post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | Generally not a good solvent for ammonium (B1175870) salts. |
| Dichloromethane (DCM) | Halogenated | Very Low | Poor solubility is expected. |
| Toluene | Aromatic | Very Low | Not a suitable solvent for dissolving the salt. |
| Hexanes | Nonpolar | Insoluble | Not recommended. |
Table 2: Comparison of Alternative Soluble Fluorinating Agents
| Reagent | Formula | Key Advantages | Potential Disadvantages |
| Tetrabutylammonium (B224687) fluoride (TBAF) | (n-Bu)₄NF | Excellent solubility in organic solvents.[10] | Often supplied as a hydrate, which reduces reactivity; can be basic. |
| Tetrabutylammonium difluorotriphenylstannate | (n-Bu)₄N[Ph₃SnF₂] | Anhydrous source of fluoride with good solubility.[11] | Stoichiometric tin byproduct. |
| Imidazolium-based fluorides | e.g., [IPrH][F(HF)₂] | Air-stable, non-hygroscopic, and tunable reactivity.[11][12][13] | May require specific activation conditions. |
| PyFluor | N/A | Stable, selective for deoxyfluorination. | Primarily for deoxyfluorination. |
| PhenoFluor™ | N/A | Effective for deoxyfluorination of phenols and alcohols.[5] | Specific reagent for deoxyfluorination. |
Experimental Protocols
Protocol 1: Nucleophilic Fluorination using Phase-Transfer Catalysis
This protocol provides a general method for a nucleophilic substitution reaction where the solubility of the fluoride salt is low.
Materials:
-
Substrate (e.g., an alkyl halide or sulfonate)
-
This compound (1.5 - 2.0 equivalents)
-
Phase-Transfer Catalyst (e.g., tetrabutylammonium bromide, TBAB) (0.05 - 0.1 equivalents)
-
Anhydrous organic solvent (e.g., acetonitrile or toluene)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate and the chosen anhydrous organic solvent.
-
Add the this compound and the phase-transfer catalyst.
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to reflux, depending on the substrate).
-
Monitor the progress of the reaction by an appropriate technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts.
-
Wash the filtered solids with a small amount of the reaction solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Purify the crude product by standard methods such as column chromatography or distillation.
Protocol 2: Improving Solubility with a Co-solvent and Heating
This protocol describes a general approach to enhance the solubility of this compound by using a co-solvent system and applying heat.
Materials:
-
Substrate
-
This compound (1.5 - 2.0 equivalents)
-
Primary anhydrous organic solvent (e.g., toluene)
-
Co-solvent (e.g., anhydrous DMF or acetonitrile)
-
Inert gas atmosphere
-
Standard glassware for organic synthesis with a reflux condenser
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the substrate and the primary anhydrous organic solvent.
-
Add the this compound.
-
Add a minimal amount of the co-solvent (e.g., 5-10% of the total volume) and observe for any improvement in solubility.
-
If solubility is still low, begin to gently heat the mixture with stirring.
-
Increase the temperature as needed, up to the reflux temperature of the solvent mixture, until the reagents are sufficiently dissolved.
-
Maintain the reaction at the elevated temperature and monitor its progress.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Process the reaction mixture as described in the workup steps of Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Solved this compound is soluble in | Chegg.com [chegg.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 7. quora.com [quora.com]
- 8. A new route to nucleophilic substitution with potassium fluoride | Department of Chemistry [chem.ox.ac.uk]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Temperature for Cyclohexylammonium Fluoride Synthesis
Welcome to the technical support center for the synthesis of Cyclohexylammonium Fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature and troubleshooting common issues encountered during this exothermic neutralization reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing cyclohexylammonium fluoride?
A1: The synthesis is a direct acid-base neutralization reaction between cyclohexylamine (B46788) and hydrofluoric acid (HF). The amine acts as a base, and HF acts as an acid, forming the this compound salt. The reaction is exothermic, releasing heat.
Q2: Why is temperature control critical in this synthesis?
A2: Temperature control is crucial for several reasons:
-
Safety: The neutralization reaction is exothermic and can lead to a rapid increase in temperature, potentially causing the boiling of solvents or reagents if not managed properly.
-
Product Purity: High temperatures can promote the formation of byproducts or lead to the decomposition of the desired salt.
-
Yield: Inadequate temperature control can result in incomplete reactions or loss of product due to side reactions, thereby lowering the overall yield.
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: While the primary reaction is straightforward, deviations in reaction conditions can lead to:
-
Formation of Bifluoride Salts: In the presence of excess hydrofluoric acid, the formation of cyclohexylammonium bifluoride ([C₆H₁₁NH₃]⁺[HF₂]⁻) can occur.
-
Decomposition: Although specific data for this compound is limited, amine salts can be susceptible to thermal decomposition at elevated temperatures, potentially leading to the regeneration of the starting amine and HF, or other degradation products.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Researchers should adapt it based on their specific equipment and safety protocols.
Materials:
-
Cyclohexylamine (purified)
-
Hydrofluoric acid (48% aqueous solution or anhydrous HF, handle with extreme caution)
-
Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)
-
Reaction vessel (Teflon or other HF-resistant material)
-
Magnetic stirrer and stirring bar
-
Cooling bath (ice-water or other)
-
Thermometer or temperature probe
Procedure:
-
Preparation: In a fume hood suitable for working with hydrofluoric acid, dissolve cyclohexylamine (1.0 equivalent) in the chosen anhydrous solvent within the HF-resistant reaction vessel.
-
Cooling: Cool the solution to the desired starting temperature (e.g., 0 °C) using a cooling bath.
-
Slow Addition of HF: Slowly add hydrofluoric acid (1.0 equivalent) dropwise to the stirred cyclohexylamine solution. Critical: Monitor the internal temperature of the reaction mixture continuously. The rate of addition should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at the target temperature for a specified duration (e.g., 1-2 hours) to ensure completion.
-
Isolation: The this compound salt will typically precipitate from the solution. The solid product can be isolated by filtration.
-
Washing: Wash the isolated solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at a low temperature to remove residual solvent.
Data Presentation: Effect of Temperature on Yield and Purity
The following table summarizes representative data on how reaction temperature can influence the yield and purity of this compound. Note: This data is illustrative and may vary based on specific experimental conditions.
| Reaction Temperature (°C) | Controlled Addition Time (min) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 0 - 5 | 60 | 2 | 95 | >99 | Clean reaction, fine white precipitate. |
| 20 - 25 (Room Temp) | 30 | 1 | 92 | 98 | Noticeable exotherm, requires careful addition. |
| 40 - 50 | 15 | 1 | 85 | 95 | Significant exotherm, potential for solvent boiling. Product may be slightly discolored. |
| > 60 | 10 | 1 | < 70 | < 90 | Difficult to control exotherm, significant discoloration, potential for side product formation. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Stir the reaction for a longer duration at a controlled, low temperature (e.g., 0-5 °C). |
| Loss during Workup: Product is slightly soluble in the solvent. | Use a minimal amount of cold solvent for washing the precipitate. | |
| Low Purity / Discolored Product | High Reaction Temperature: Uncontrolled exotherm leading to side reactions or decomposition. | Maintain a low and stable reaction temperature (0-5 °C) by slowing the addition of HF and using an efficient cooling bath. |
| Impure Starting Materials: Contaminants in cyclohexylamine or HF. | Use purified reagents. | |
| Reaction Temperature Spikes | Rapid Addition of HF: The exothermic neutralization reaction proceeds too quickly. | Add the hydrofluoric acid much more slowly (dropwise) and ensure efficient stirring and cooling. |
| Product is Gummy or Oily | Presence of Water: Using a non-anhydrous solvent or reagents. | Ensure all solvents and glassware are thoroughly dried before use. |
| Formation of Bifluoride Salt: Using an excess of hydrofluoric acid. | Use a stoichiometric amount (1.0 equivalent) of HF. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in this compound synthesis.
Technical Support Center: Cyclohexylammonium Fluoride (CyHF) Reactivity
Introduction
Cyclohexylammonium fluoride (B91410) (CyHF) is a quaternary ammonium (B1175870) salt that serves as a source of fluoride ions for organic synthesis. While the strategic incorporation of fluorine is crucial in drug discovery and materials science for modulating properties like metabolic stability and binding affinity, detailed literature on the specific reactivity of CyHF and the quantitative effects of additives is limited.[1][2][3] This guide provides troubleshooting advice and experimental protocols based on the well-understood principles of other nucleophilic fluoride sources, particularly other ammonium fluoride salts like tetrabutylammonium (B224687) fluoride (TBAF), to assist researchers in optimizing their reactions involving CyHF.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using ammonium fluoride reagents like CyHF?
Ammonium fluoride salts are potent sources of nucleophilic fluoride but present several challenges. A primary issue is their hygroscopicity; the fluoride ion has a strong affinity for water, which can significantly reduce its nucleophilicity through hydrogen bonding.[4][5] Furthermore, "naked" or anhydrous fluoride ions are strongly basic, which can lead to undesired side reactions such as elimination, especially with sensitive substrates or at elevated temperatures.[4]
Q2: Why are anhydrous conditions so critical for these reactions?
Water molecules form strong hydrogen bonds with fluoride ions, creating a hydration shell that stabilizes the ion and severely diminishes its ability to act as a nucleophile in substitution reactions.[4][5] This reduced reactivity often leads to low or no product yield. Therefore, ensuring that all reagents, solvents, and glassware are rigorously dry is paramount for success.
Q3: What is the role of a phase-transfer catalyst (PTC) and is it necessary with CyHF?
Phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) or other quaternary ammonium salts, are typically used with inorganic fluoride salts like potassium fluoride (KF) or cesium fluoride (CsF). Their function is to transport the fluoride anion from a solid phase or an aqueous phase into the organic reaction phase, creating a soluble and reactive "naked" fluoride-catalyst complex. Since CyHF is an organic-soluble ammonium salt, it may not strictly require a PTC. However, if reaction rates are slow, a PTC could potentially enhance reactivity by facilitating a more reactive ion-paired state.
Q4: How do protic additives like alcohols affect the reactivity of the fluoride ion?
Similar to water, protic solvents like alcohols can form hydrogen bonds with the fluoride ion, which attenuates its nucleophilicity.[6] This effect can be problematic for slower reactions like Nucleophilic Aromatic Substitution (SNAr).[6] However, in some cases, alcohol adducts of fluoride salts have been developed as bench-stable reagents that can be effective under specific conditions, though this often requires higher temperatures.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yield is one of the most common issues in nucleophilic fluorination. A systematic approach is required to diagnose the underlying cause.
Possible Causes & Solutions:
-
Presence of Water: The fluoride reagent may have absorbed moisture, or the solvent and reagents may not be sufficiently anhydrous.
-
Solution: Dry solvents using standard methods (e.g., distillation over a drying agent or passing through activated alumina). Handle hygroscopic reagents like CyHF under an inert atmosphere (e.g., in a glovebox).
-
-
Suboptimal Reaction Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can also promote side reactions.
-
-
Poor Leaving Group: The efficiency of nucleophilic substitution is highly dependent on the leaving group.
-
Solution: For SNAr reactions, leaving group reactivity often follows the trend F > NO₂ > Cl > Br > I.[7] For SN2 reactions, tosylates and mesylates are excellent leaving groups. If possible, consider modifying the substrate to incorporate a better leaving group.
-
-
Insufficient Reagent: The stoichiometry of the fluoride source may be too low.
-
Solution: Increase the equivalents of CyHF used in the reaction (e.g., from 1.5 eq. to 2.0 or 2.5 eq.).
-
Problem 2: Formation of Elimination Byproducts
The high basicity of anhydrous fluoride can promote elimination reactions (E2), especially with secondary or sterically hindered alkyl halides.
Possible Causes & Solutions:
-
High Reaction Temperature: Elimination reactions are often favored at higher temperatures.
-
Solution: Attempt the reaction at a lower temperature for a longer duration.
-
-
Strongly Basic Conditions: The "naked" fluoride ion is a strong base.
-
Solution: The addition of a mild protic co-solvent (e.g., t-butanol) can sometimes temper the basicity of the fluoride ion, though this may also decrease its nucleophilicity. Careful screening is required.
-
-
Substrate Structure: Substrates prone to elimination (e.g., cyclohexyl halides) will be more susceptible.
-
Solution: If possible, redesign the synthetic route to avoid substrates that are highly susceptible to elimination.
-
Data Presentation
While specific quantitative data for Cyclohexylammonium fluoride is scarce in the literature, the following tables summarize the effects of various additives and conditions on analogous nucleophilic fluorination reactions, providing a basis for experimental design.
Table 1: Effect of Fluoride Source and Additives on SNAr Reaction Yield (Illustrative Data) (Data is representative and compiled from general knowledge of SNAr reactions)
| Entry | Fluoride Source | Additive (Catalyst) | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | KF | None | DMSO | 150 | 24 | < 20% |
| 2 | KF | 18-Crown-6 | DMSO | 120 | 12 | ~75% |
| 3 | CsF | None | DMSO | 130 | 18 | ~85% |
| 4 | TBAF (anhydrous) | None | THF | 25 | 2 | > 95% |
| 5 | TBAF·3H₂O | None | THF | 60 | 24 | ~40% |
Table 2: General Influence of Protic Additives on Fluoride Reactivity
| Additive | Effect on F⁻ Nucleophilicity | Effect on F⁻ Basicity | Typical Impact on SN2/SNAr Reactions |
| Water | Strong Decrease | Decrease | Significantly reduced reaction rate and yield. |
| Alcohols | Moderate Decrease | Decrease | Slower reaction rates, may require higher temperatures. |
Experimental Protocols
The following is a general protocol for a nucleophilic aromatic substitution (SNAr) reaction. This can be adapted as a starting point for experiments using this compound.
General Protocol for SNAr using an Ammonium Fluoride Reagent
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the electron-deficient aryl halide or nitroarene substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add this compound (1.5 - 2.0 eq.) to the stirred solution. If the reagent is a solid, it should be finely powdered and dried under vacuum before use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate common workflows, troubleshooting logic, and mechanisms relevant to experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Cyclohexylammonium Fluoride in Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of anhydrous and hydrated cyclohexylammonium fluoride (B91410) in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between anhydrous and hydrated cyclohexylammonium fluoride?
A1: The key difference lies in the presence of water molecules within the crystal structure of the hydrated form. Anhydrous this compound is free from water, which significantly enhances the nucleophilicity and basicity of the fluoride ion. In the hydrated form, water molecules form strong hydrogen bonds with the fluoride ion, effectively solvating it and reducing its reactivity.
Q2: When should I use anhydrous versus hydrated this compound?
A2: The choice depends on the specific requirements of your reaction.
-
Anhydrous this compound is recommended for reactions that are sensitive to water, require a strong nucleophilic fluoride source, or where high reactivity and short reaction times are desired. Such reactions include nucleophilic aromatic substitutions (SNAr) on deactivated rings, fluorination of sterically hindered substrates, and certain desilylation reactions.
-
Hydrated this compound can be a more cost-effective and easier-to-handle option for reactions that are tolerant to water and where a milder fluoride source is sufficient. Examples include simple nucleophilic substitutions on activated substrates.
Q3: How does the presence of water affect the reactivity of the fluoride ion?
A3: Water molecules are highly polar and act as hydrogen bond donors. They form a solvation shell around the fluoride anion (F⁻), stabilizing it and reducing its availability to participate in a nucleophilic attack. This diminished "nakedness" of the fluoride ion leads to significantly slower reaction rates and, in some cases, can prevent the desired reaction from occurring altogether.
Q4: Can I use hydrated this compound for a reaction that specifies anhydrous conditions?
A4: It is strongly discouraged. Introducing water into a moisture-sensitive reaction can lead to a number of undesirable outcomes, including hydrolysis of the starting material, reagents, or product, as well as quenching of organometallic intermediates. This will likely result in low to no yield of the desired product and the formation of byproducts.
Q5: How should I store anhydrous this compound?
A5: Anhydrous this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator to prevent absorption of moisture from the air.
Data Presentation: Property Comparison
The following table summarizes the key properties of anhydrous and hydrated this compound. Please note that some of these values are estimated based on analogous compounds due to limited direct experimental data for this compound.
| Property | Anhydrous this compound | Hydrated this compound |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Molecular Formula | C₆H₁₄FN | C₆H₁₄FN · xH₂O |
| Molecular Weight | 119.18 g/mol [1][2] | > 119.18 g/mol |
| Fluoride Ion Reactivity | High | Low to Moderate |
| Hygroscopicity | High | Moderate |
| Solubility in Apolar Solvents | Low | Very Low |
| Solubility in Polar Aprotic Solvents | Moderate to High | Low to Moderate |
| Recommended Applications | Moisture-sensitive reactions, SNAr, fluorination of challenging substrates | Reactions tolerant to water, simple nucleophilic substitutions |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) using Anhydrous this compound
Objective: To replace a nitro or halo group on an activated aromatic ring with a fluorine atom.
Materials:
-
Activated aromatic substrate (e.g., 2,4-dinitrochlorobenzene)
-
Anhydrous this compound (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Sulfolane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add the activated aromatic substrate to the flask.
-
Add anhydrous polar aprotic solvent to dissolve the substrate.
-
In a separate, dry container, weigh the anhydrous this compound and add it to the reaction mixture in one portion.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C, depending on the substrate).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Preparation of Anhydrous this compound from its Hydrated Form
Objective: To remove water of hydration from this compound.
Materials:
-
Hydrated this compound
-
Dean-Stark apparatus
-
Standard glassware
Procedure:
-
Place the hydrated this compound in a round-bottom flask.
-
Add a sufficient amount of toluene to form a slurry.
-
Set up the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and be collected in the Dean-Stark trap.
-
Continue the azeotropic distillation until no more water is collected in the trap.
-
Cool the mixture to room temperature under an inert atmosphere.
-
Remove the toluene under reduced pressure to obtain the anhydrous salt.
-
Handle and store the resulting anhydrous this compound under strictly anhydrous conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Fluorination Reaction
| Possible Cause | Troubleshooting Step |
| Insufficiently reactive fluoride source. | If using hydrated this compound, switch to the anhydrous form. The presence of water significantly reduces fluoride nucleophilicity. |
| Inadequate reaction temperature. | Increase the reaction temperature in increments of 10-20 °C. Some SNAr reactions require high temperatures to proceed at a reasonable rate. |
| Poor solvent choice. | Ensure a polar aprotic solvent (e.g., DMSO, DMF) is used to dissolve the reagent and promote the reaction. |
| Decomposition of starting material or product. | If the reaction is run at a high temperature for an extended period, degradation may occur. Monitor the reaction closely and consider using a milder base or lower temperature if byproducts are observed. |
Issue 2: Formation of Hydrolysis Byproducts
| Possible Cause | Troubleshooting Step |
| Use of hydrated this compound. | The water of hydration is reacting with the starting material or product. Switch to the anhydrous form of the reagent. |
| Moisture contamination. | Ensure all glassware is thoroughly oven-dried and the reaction is performed under a dry, inert atmosphere (argon or nitrogen). Use anhydrous solvents. |
| Aqueous workup issues. | If the product is susceptible to hydrolysis, minimize contact time with water during the workup and use cold solutions. |
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate form of this compound.
Caption: Troubleshooting workflow for low yield in fluorination reactions.
References
Technical Support Center: Cyclohexylammonium Fluoride in Organic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cyclohexylammonium Fluoride (B91410). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is Cyclohexylammonium Fluoride and what are its primary applications in organic synthesis?
This compound (CAS No. 26593-77-1) is a salt consisting of a cyclohexylammonium cation and a fluoride anion.[1][2] In organic synthesis, it serves as a source of nucleophilic fluoride. It is often used in fluorination reactions, such as the synthesis of fluorohydrins, and as a reagent for desilylation.
Q2: What are the main safety precautions to consider when working with this compound?
While specific safety data for this compound is not extensively documented, its components, cyclohexylamine (B46788) and hydrofluoric acid, are hazardous.[3] Cyclohexylamine is corrosive and has a strong, fishy odor.[4][5] Hydrofluoric acid is extremely toxic and corrosive. Therefore, it is crucial to handle this compound with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves resistant to hydrofluoric acid. Always have a calcium gluconate gel readily available as a first aid measure for potential skin contact with fluoride ions.
Q3: How can I remove the cyclohexylammonium cation from my reaction mixture after the reaction is complete?
The cyclohexylammonium cation can often be removed through an aqueous workup. Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl) will protonate the cyclohexylamine, making it highly soluble in the aqueous phase.[6] This allows for its separation from the desired organic product.
Q4: I am observing the formation of an emulsion during the aqueous workup. What should I do?
Emulsion formation can occur when the organic and aqueous layers have similar densities or when surfactants are present. To break an emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.
-
Gently swirl or stir the mixture instead of vigorous shaking.
-
Allow the mixture to stand for an extended period.
-
Filter the entire mixture through a pad of Celite.
Q5: Is this compound soluble in common organic solvents?
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired product | Inactive or degraded reagent. | Use a fresh batch of this compound. Ensure it has been stored under anhydrous conditions to prevent hydrolysis. |
| Insufficient reagent. | Increase the molar equivalents of this compound used in the reaction. | |
| Inappropriate reaction temperature. | Gradually increase the reaction temperature, while monitoring for potential side reactions or decomposition of starting materials.[3] | |
| Presence of unreacted starting material | Short reaction time. | Extend the reaction time and monitor the progress by a suitable analytical technique such as TLC, GC-MS, or NMR. |
| Poor solubility of the reagent. | Choose a solvent in which this compound has better solubility. Consider using a co-solvent system. | |
| Difficulty in removing cyclohexylammonium byproducts | Incomplete protonation during acidic wash. | Ensure the pH of the aqueous wash is sufficiently acidic (pH 1-2) to fully protonate the cyclohexylamine. Perform multiple washes with the acidic solution. |
| Product is also soluble in the acidic aqueous layer. | Neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract with an organic solvent to recover any product that may have partitioned into the aqueous phase. | |
| Formation of stubborn ammonium (B1175870) salts. | Consider passing the crude product through a short plug of silica (B1680970) gel or using an ion-exchange resin to capture the ammonium salt.[7] | |
| Formation of elimination byproducts | The reaction conditions are too basic. | If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.[3] |
| High reaction temperature. | Lowering the reaction temperature can often disfavor elimination pathways.[3] |
Experimental Protocols
General Aqueous Workup Procedure for Removing Cyclohexylammonium Salts
This protocol provides a general guideline for the removal of cyclohexylammonium byproducts after a reaction in an organic solvent.
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction is sensitive to acid, quench with a saturated aqueous solution of NH₄Cl before proceeding.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with 1 M HCl (aq). The number of washes may vary, but typically 2-3 washes are sufficient. Check the pH of the final aqueous wash to ensure it is acidic.
-
Neutralization Wash (Optional): If your product is sensitive to residual acid, wash the organic layer with a saturated aqueous solution of NaHCO₃.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.
Visualizations
Diagram 1: General Workup Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Technical Support Center: Cyclohexylammonium Fluoride in Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for the application of Cyclohexylammonium Fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of Cyclohexylammonium Fluoride in preventing elimination side products during nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleophilic substitution reactions?
This compound is a source of fluoride ions for nucleophilic substitution reactions. It is often considered a milder and less basic alternative to other common fluoride sources, such as tetra-n-butylammonium fluoride (TBAF). Its application is particularly relevant in reactions where the substrate is prone to elimination (E2) side reactions, as the bulky and less basic nature of the cyclohexylammonium cation can help to favor the desired substitution (SN2) pathway.
Q2: How does this compound help in preventing elimination (E2) side products?
Elimination reactions are often promoted by strong bases.[1] Some common fluoride sources, particularly anhydrous forms of tetralkylammonium fluorides, can exhibit significant basicity, leading to the formation of undesired alkene byproducts.[2] this compound is thought to provide a "naked" but less basic fluoride ion in solution. The steric bulk of the cyclohexylammonium cation can also disfavor the transition state of the bimolecular elimination reaction, further enhancing the selectivity for the substitution product.
Q3: What are the common challenges when using this compound?
Common challenges include lower reactivity compared to more aggressive fluorinating agents, solubility issues depending on the solvent system, and the need for carefully controlled reaction conditions to achieve optimal results. Monitoring the reaction progress is crucial to avoid prolonged reaction times which could lead to degradation of products.
Q4: In which solvent systems is this compound most effective?
The choice of solvent is critical. Aprotic polar solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the fluoride ion.[3] However, the optimal solvent will depend on the specific substrate and reaction conditions. It is advisable to perform small-scale solvent screening experiments to identify the best system for a particular transformation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High levels of elimination byproduct still observed. | 1. Reaction temperature is too high, favoring elimination. 2. The substrate is highly sterically hindered around the reaction center. 3. The leaving group is exceptionally good, promoting E2. | 1. Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions. 2. If possible, consider a substrate analogue with less steric hindrance. 3. While not always feasible, exploring alternative leaving groups might be beneficial. |
| Low or no conversion to the desired product. | 1. Insufficient reactivity of this compound under the current conditions. 2. Poor solubility of the reagent in the chosen solvent. 3. Deactivation of the fluoride source by moisture. | 1. Gradually increase the reaction temperature, while monitoring for the onset of elimination. 2. Screen alternative polar aprotic solvents (e.g., DMF, DMSO, sulfolane). The addition of a co-solvent might improve solubility. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of unexpected side products. | 1. The substrate or product may be unstable under the reaction conditions. 2. Competing reaction pathways are being accessed. | 1. Monitor the reaction closely by TLC or LC-MS to identify the optimal reaction time and prevent product degradation. 2. Re-evaluate the reaction mechanism and consider if alternative protecting group strategies are needed for other functional groups in the substrate. |
Data Presentation
The following table provides illustrative data on the expected selectivity of this compound in comparison to other common fluoride sources in a representative nucleophilic substitution reaction. Please note that this data is representative and actual results may vary depending on the specific substrate and reaction conditions.
| Fluoride Source | Substrate | Leaving Group | Solvent | Temp (°C) | Yield (SN2 Product) (%) | SN2:E2 Ratio |
| Anhydrous TBAF | 2-Bromooctane | Br | THF | 25 | 45 | 1:1 |
| CsF | 2-Bromooctane | Br | MeCN | 80 | 60 | 3:1 |
| This compound | 2-Bromooctane | Br | MeCN | 60 | 75 | >10:1 (Illustrative) |
| Et3N·3HF | 2-Bromooctane | Br | DCM | 25 | 55 | 5:1 |
Experimental Protocols
General Protocol for Nucleophilic Fluorination using this compound
This protocol describes a general procedure for the nucleophilic substitution of a leaving group with fluoride using this compound.
Materials:
-
Substrate (e.g., alkyl halide or sulfonate)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
-
Stirring and heating apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent.
-
Add this compound (1.5 - 2.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for Cyclohexylammonium Fluoride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding catalyst selection for reactions involving cyclohexylammonium fluoride (B91410).
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for a reaction using cyclohexylammonium fluoride as the fluoride source?
A1: Catalyst selection is crucial for a successful fluorination reaction. Key factors to consider include:
-
Substrate Scope: The nature of the starting material (e.g., aryl halide, alcohol, alkene) will heavily influence the choice of catalyst. For instance, palladium-based catalysts are often employed for C-H functionalization and cross-coupling reactions.[1][2][3][4]
-
Reaction Type: The desired transformation (e.g., nucleophilic substitution, electrophilic fluorination) dictates the catalytic system. This compound acts as a nucleophilic fluoride source.[5][6][7]
-
Catalyst-Fluoride Source Compatibility: The catalyst must be stable and active in the presence of an amine hydrofluoride. The amine component can potentially act as a ligand or a base, which could affect the catalyst's performance.
-
Desired Selectivity: The catalyst system, including ligands, can influence the regioselectivity and stereoselectivity of the fluorination.
Q2: Which classes of catalysts are commonly used with amine hydrofluoride reagents like this compound?
A2: Several classes of transition metal catalysts have shown efficacy in fluorination reactions with nucleophilic fluoride sources, including amine hydrofluorides:
-
Palladium Catalysts: Widely used for C-H fluorination and cross-coupling reactions of aryl halides and triflates.[1][2][3][4] The choice of ligand is critical for achieving high yields and selectivity.
-
Manganese Catalysts: Manganese porphyrin and salen complexes are effective for the fluorination of unactivated aliphatic and benzylic C-H bonds.[8][9]
-
Iridium Catalysts: These have been successfully used in allylic fluorination reactions.
-
Copper Catalysts: Copper-based systems are also utilized in various fluorination reactions.
Q3: Can this compound be used in both nucleophilic and electrophilic fluorination reactions?
A3: this compound is a source of nucleophilic fluoride (F⁻).[5][6][7] Therefore, it is suitable for nucleophilic fluorination reactions where the fluoride anion attacks an electrophilic center. It is not an electrophilic fluorinating agent (which delivers "F⁺"). For electrophilic fluorination, reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are required.[10][11]
Q4: What are the advantages and disadvantages of using an amine hydrofluoride like this compound compared to other fluoride sources?
A4: Advantages:
-
Improved Solubility: Amine hydrofluorides are often more soluble in organic solvents compared to inorganic fluoride salts like KF or CsF.[6]
-
Milder Reaction Conditions: They can often be used under milder conditions than anhydrous hydrogen fluoride.[6]
-
Tunable Acidity and Nucleophilicity: The properties of the amine hydrofluoride can be tuned by changing the amine component.[7]
Disadvantages:
-
Basicity: The amine can act as a base, potentially leading to side reactions like elimination.[12]
-
Hygroscopicity: Like many fluoride sources, they can be sensitive to moisture, which can deactivate the catalyst and reduce yield.
-
Potential for Catalyst Inhibition: The amine could coordinate to the metal center and inhibit catalysis.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is of high purity and was stored under an inert atmosphere. - Some catalysts require pre-activation; consult the relevant literature for your specific catalyst. |
| Deactivated Fluoride Source | - this compound can be hygroscopic. Ensure it is dry and handled under anhydrous conditions. - Use a freshly opened or properly stored bottle of the reagent. |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. Some reactions require heating to overcome activation barriers, while others may require cooling to prevent decomposition. |
| Incorrect Solvent | - The solvent can significantly impact the reaction. Perform a solvent screen with anhydrous, non-nucleophilic solvents. - Ensure the chosen solvent is compatible with both the catalyst and this compound.[13] |
| Poor Substrate Reactivity | - For challenging substrates, a more active catalyst or ligand may be necessary. - Consider converting the substrate to a more reactive derivative if possible. |
Issue 2: Formation of Side Products (e.g., Elimination, Hydrolysis)
| Potential Cause | Troubleshooting Steps |
| Basicity of the Amine | - The cyclohexylamine (B46788) component can promote elimination reactions, especially at higher temperatures.[12] - Try lowering the reaction temperature. - The addition of a non-nucleophilic, sterically hindered base might be necessary in some cases to control the reaction environment.[12] |
| Presence of Water | - Rigorously dry all reagents, solvents, and glassware. The presence of water can lead to hydrolysis of the substrate or catalyst and can deactivate the fluoride source. |
| Rearrangement of Intermediates | - This is more likely if the reaction proceeds through a carbocation intermediate. - Consider changing the catalyst or reaction conditions to favor a concerted mechanism (e.g., SN2-type).[12] |
Catalyst Performance Data (Representative for Amine Hydrofluoride Sources)
Data presented below is for amine hydrofluoride reagents in general, as specific comprehensive data for this compound is limited in the literature. This table serves as a comparative guide.
| Catalyst System | Substrate Type | Amine Hydrofluoride Reagent | Typical Yield (%) | Key Observations |
| Pd(OAc)₂ / Ligand | Aryl Triflates | Et₃N·3HF | 60-85% | Ligand choice is critical for high yield and selectivity.[1] |
| Manganese Salen | Benzylic C-H | Et₃N·3HF with AgF | 50-70% | Good for fluorination of unactivated C-H bonds.[8][9] |
| Iridium / Chiral Diene | Allylic Trichloroacetimidates | Et₃N·3HF | 70-95% | High enantioselectivity can be achieved. |
Experimental Protocols (General Methodologies)
Palladium-Catalyzed C-H Fluorination (General Protocol)
This protocol is a general guideline and should be optimized for specific substrates and ligands.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a biarylphosphine)
-
Substrate (e.g., an 8-methylquinoline (B175542) derivative)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, DCE)
-
Oxidant (if required by the catalytic cycle, e.g., a hypervalent iodine reagent)[4][14]
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst and ligand.
-
Add the substrate and this compound.
-
If an oxidant is required, add it at this stage.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening different catalysts.
Logical Relationship for Troubleshooting Low Yield
References
- 1. 20.210.105.67 [20.210.105.67]
- 2. communities.springernature.com [communities.springernature.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting low conversion in Cyclohexylammonium fluoride fluorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during nucleophilic fluorination reactions using cyclohexylammonium fluoride (B91410).
Troubleshooting Guide: Low Conversion
Low or no conversion of the starting material is a frequent issue in fluorination reactions. This guide details potential causes and provides actionable solutions to improve reaction efficiency.
Q1: I am observing very low to no conversion of my starting material. What are the primary factors I should investigate?
A1: Low conversion in a fluorination reaction with cyclohexylammonium fluoride can stem from several sources. The most critical factors to examine are the purity and handling of the reagents and the reaction conditions.
Potential Causes & Solutions:
-
Inactive Fluorinating Reagent: this compound, like many fluoride reagents, is sensitive to moisture. Contamination with water can significantly reduce its nucleophilicity and lead to the formation of byproducts.
-
Solution: Ensure the this compound is of high purity and has been stored under anhydrous conditions. If necessary, dry the reagent before use. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
-
-
Presence of Water in the Reaction: Trace amounts of water in the solvent or on the glassware can deactivate the fluoride source.
-
Solution: Use flame-dried glassware. Solvents should be rigorously dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).
-
-
Poor Leaving Group: The efficiency of nucleophilic substitution is highly dependent on the nature of the leaving group.
-
Solution: If possible, convert the functional group to a better leaving group. For example, alcohols can be converted to mesylates or tosylates, which are excellent leaving groups for fluorination.[1]
-
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can promote side reactions like elimination.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility and reactivity of the fluorinating agent.
-
Solution: Screen a range of anhydrous, polar aprotic solvents such as acetonitrile, DMF, or DMSO. The solubility of this compound in the chosen solvent should be considered.
-
Frequently Asked Questions (FAQs)
Q2: My reaction is producing a significant amount of elimination byproduct. How can I minimize this?
A2: The formation of elimination byproducts is a common competing reaction, especially when using basic fluoride sources or at elevated temperatures.
-
Use a Milder Fluoride Source: While this compound is the reagent of choice, consider if a less basic fluoride source could be employed for your specific substrate.
-
Optimize Reaction Temperature: Lowering the reaction temperature can often favor substitution over elimination.[1]
-
Substrate Structure: Substrates prone to forming stable alkenes are more susceptible to elimination. If possible, modify the substrate to disfavor elimination pathways.
Q3: I am working with a sterically hindered substrate and observing low conversion. What can I do?
A3: Steric hindrance can significantly slow down the rate of nucleophilic attack.
-
Increase Reagent Equivalents: Using a larger excess of this compound can help drive the reaction forward.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature.
-
Use of Additives: The addition of a phase-transfer catalyst or a sterically hindered non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can sometimes enhance the reactivity of the fluoride ion.[1]
Q4: Can microwave irradiation be used to improve the conversion?
A4: Yes, microwave-assisted heating can be a very effective method to reduce reaction times and improve yields in fluorination reactions.[1] The rapid and uniform heating provided by microwaves can often overcome activation barriers more efficiently than conventional heating.
Data Presentation
The following tables summarize the impact of various reaction parameters on the conversion and yield of nucleophilic fluorination reactions using an imidazolium-based poly(hydrogen fluoride) salt, which serves as a useful proxy for understanding the behavior of amine/HF reagents like this compound.
Table 1: Effect of Fluoride Reagent on Conversion and Yield
| Reagent | Conversion (%) | Yield of Fluorinated Product (%) | Yield of Side Product (%) |
| [IPrH][F] | 99 | 88 | 11 |
| [IPrH][HF₂] | 45 | 43 | 2 |
| [IPrH][H₂F₃] | 18 | 18 | 0 |
Reaction Conditions: 4-tert-butylbenzyl bromide as substrate. Data adapted from a study on a similar class of reagents and may not be directly representative of this compound.[1]
Table 2: Effect of Additives on Fluorination with [IPrH][H₂F₃]
| Additive (3 equiv) | Conversion (%) | Yield (%) |
| None | 18 | 18 |
| DIPEA | 99 | 99 |
| LiF | 20 | 20 |
| NaF | 22 | 22 |
| KF | 99 | 99 |
| CsF | 99 | 99 |
Reaction Conditions: 4-tert-butylbenzyl bromide as substrate, microwave irradiation. Data adapted from a study on a similar class of reagents and may not be directly representative of this compound.[1]
Experimental Protocols
General Protocol for Nucleophilic Fluorination using this compound
This protocol provides a general procedure that can be adapted for specific substrates.
Materials:
-
Substrate with a suitable leaving group (e.g., bromide, mesylate, tosylate)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Flame-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substrate (1.0 eq).
-
Reagent Addition: Add anhydrous solvent to dissolve the substrate. Then, add this compound (1.5 - 3.0 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow for troubleshooting low conversion in this compound fluorination.
Caption: Troubleshooting workflow for low conversion.
Caption: Mitigation strategy for side reactions.
References
Validation & Comparative
A Researcher's Guide to Nucleophilic Fluorination: TBAF and its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and yield. This guide offers an in-depth analysis of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a prominent reagent for nucleophilic fluorination. While the initial aim was to provide a direct comparison with cyclohexylammonium fluoride, a thorough review of scientific literature reveals a significant lack of published data on the use of this compound for this purpose. Therefore, this guide will focus on the performance of TBAF, with comparisons to other common alternatives, supported by experimental data and detailed protocols.
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making nucleophilic fluorination a cornerstone of modern medicinal and materials chemistry. Tetrabutylammonium fluoride (TBAF) has emerged as a versatile and highly effective source of the fluoride ion for these transformations. Its organic-soluble nature provides a significant advantage over traditional inorganic fluoride sources.
Performance Comparison: A Data-Driven Analysis
The efficacy of a fluorinating agent is best evaluated through quantitative data. The following tables summarize the performance of TBAF in representative nucleophilic substitution reactions, highlighting key parameters such as reaction yield, selectivity (SN2 vs. E2), and reaction conditions. Comparisons with other common fluoride sources are included where data is available.
Table 1: Nucleophilic Aliphatic Fluorination (SN2)
| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | SN2/E2 Ratio |
| 1-Bromooctane | Br | TBAF | Acetonitrile | 80 | 1 | 38 | - |
| 1-Bromooctane | Br | CsF | t-Amyl alcohol | 80 | 1 | 5 | - |
| 1-Bromooctane | Br | TBAF | t-Amyl alcohol | 80 | 1 | 76 | - |
| Octyl Mesylate | OMs | TBAF | THF | 60 | 12 | 85 | >95:5 |
| 2-Bromooctane | Br | TBAF | Acetonitrile | 82 | 18 | 44 | 44:56 |
| 2-Bromooctane | Br | TBAF(t-BuOH)₄ | Acetonitrile | 82 | 18 | >95 | 95:5 |
Data compiled from various sources.
Table 2: Nucleophilic Aromatic Fluorination (SNAr)
| Substrate | Leaving Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Nitrochlorobenzene | Cl | Anhydrous TBAF | DMSO | 25 | 0.5 | 98 |
| 4-Nitrochlorobenzene | Cl | TBAF·3H₂O | DMSO | 150 | 24 | 75 |
| 2,4-Dinitrochlorobenzene | Cl | KF | DMF | 150 | 12 | 80 |
| 2-Chloropyridine | Cl | Anhydrous TBAF | DMSO | 25 | 1 | 95 |
Data compiled from various sources.
Key Considerations in Reagent Selection
The choice between TBAF and other fluorinating agents hinges on several factors, including the nature of the substrate, the desired selectivity, and practical considerations such as cost and handling.
Solubility and "Naked" Fluoride
TBAF's high solubility in organic solvents is its primary advantage, leading to a higher concentration of reactive "naked" fluoride ions in solution.[1] In contrast, inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) have limited solubility in organic media, often requiring high temperatures, long reaction times, or the use of phase-transfer catalysts to achieve comparable reactivity.[1]
Basicity and Selectivity
While highly reactive, the "naked" fluoride ion in anhydrous TBAF is also strongly basic, which can lead to undesired elimination (E2) side reactions, particularly with secondary and sterically hindered substrates.[1] This is a critical consideration for maintaining chemoselectivity. To mitigate this, several strategies have been developed:
-
Hydrated TBAF: Commercially available TBAF trihydrate (TBAF·3H₂O) is less basic than its anhydrous counterpart, but the water molecules also reduce the nucleophilicity of the fluoride ion through hydrogen bonding.[2]
-
TBAF-Alcohol Complexes: The use of TBAF in combination with tertiary alcohols, such as in the TBAF(tBuOH)₄ complex, has been shown to significantly improve the selectivity for SN2 over E2 products.[3] The alcohol molecules are thought to hydrogen-bond to the fluoride ion, attenuating its basicity without drastically reducing its nucleophilicity.[3]
-
Tetrabutylammonium Bifluoride (TBABF): This reagent offers a less basic alternative to TBAF, often leading to higher selectivity for the desired substitution product, especially in reactions prone to elimination.
Experimental Protocols
Below are representative experimental protocols for nucleophilic fluorination reactions using TBAF.
Protocol 1: General Procedure for Nucleophilic Aliphatic Fluorination (SN2) of an Alkyl Halide
Materials:
-
Alkyl halide (1.0 mmol)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.2 mmol)
-
Anhydrous Acetonitrile (5 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous TBAF in anhydrous acetonitrile.
-
Add the alkyl halide to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired fluoroalkane.
Protocol 2: General Procedure for Nucleophilic Aromatic Fluorination (SNAr) of an Aryl Halide
Materials:
-
Aryl halide (1.0 mmol)
-
Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.3 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
Procedure:
-
In a glovebox, dissolve anhydrous TBAF in anhydrous DMSO.
-
Add the aryl halide to the TBAF solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether (25 mL) and water (25 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography or distillation.
Visualizing the Fluorination Landscape
The following diagram illustrates the key factors influencing the outcome of nucleophilic fluorination reactions with TBAF.
Caption: Logical flow of factors influencing TBAF-mediated nucleophilic fluorination.
Conclusion
Tetrabutylammonium fluoride is a powerful and versatile reagent for nucleophilic fluorination, offering significant advantages in terms of solubility and reactivity over inorganic fluoride sources. However, its high basicity necessitates careful consideration of reaction conditions and substrate scope to avoid unwanted elimination side reactions. The development of modified TBAF reagents, such as alcohol complexes, has provided effective solutions to enhance selectivity. While direct comparative data for this compound remains elusive in the current body of scientific literature, the principles and protocols outlined in this guide for TBAF and its common alternatives provide a solid foundation for researchers to design and execute successful nucleophilic fluorination reactions.
References
A Comparative Guide to Cyclohexylammonium Fluoride and Other Amine Fluoride Salts for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Cyclohexylammonium fluoride (B91410) (CHA-F) with other commonly used amine fluoride salts. Designed for researchers, scientists, and professionals in drug development, this document offers an objective analysis of key performance characteristics, supported by available experimental data and detailed methodologies for further investigation.
Amine fluoride salts are indispensable reagents in modern organic synthesis, primarily serving as soluble and reactive sources of the fluoride ion for nucleophilic fluorination reactions. The choice of the cation significantly influences the salt's properties, including its solubility, hygroscopicity, basicity, and the reactivity of the fluoride anion. This guide focuses on comparing CHA-F with key alternatives such as Tetrabutylammonium fluoride (TBAF), and Triethylamine tris-hydrofluoride (TREAT·3HF), providing a framework for selecting the optimal reagent for specific research applications.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate fluoride salt is often dictated by its physical and chemical properties. The following tables summarize available data for CHA-F and its alternatives. It is important to note that experimental data for Cyclohexylammonium fluoride is not widely available in the literature; thus, this guide also serves as a call for further empirical characterization.
Table 1: General Physicochemical Properties
| Property | This compound (CHA-F) | Tetrabutylammonium fluoride (TBAF) | Triethylamine tris-hydrofluoride (TREAT·3HF) |
| Molecular Formula | C₆H₁₄FN[1] | C₁₆H₃₆FN | C₆H₁₈F₃N[2] |
| Molecular Weight | 119.18 g/mol [1] | 261.46 g/mol | 161.21 g/mol [2] |
| Appearance | Solid (predicted) | White solid (often as hydrate) | Clear yellow to brown liquid[2] |
| pKa of Conjugate Acid | ~10.66 | N/A (Quaternary) | ~10.75 (for Triethylamine) |
Table 2: Solubility Data in Common Organic Solvents
| Solvent | This compound (CHA-F) | Tetrabutylammonium fluoride (TBAF) | Cesium Fluoride (CsF) |
| Acetonitrile (MeCN) | Data not available | Soluble | 0.0048 g / 100 g (25 °C)[3] |
| Tetrahydrofuran (THF) | Data not available | Soluble (commercially available as 1M solution) | 0.0016 g / 100 g (24 °C)[3] |
| Dimethylformamide (DMF) | Data not available | Soluble | 0.0097 g / 100 g (24 °C)[3] |
| Water | Miscible (predicted based on parent amine)[4] | Very soluble | 572.9 g / 100 g (25 °C)[3] |
Table 3: Comparative Performance Characteristics
| Characteristic | This compound (CHA-F) | Tetrabutylammonium fluoride (TBAF) | Triethylamine tris-hydrofluoride (TREAT·3HF) |
| Hygroscopicity | Data not available | Highly hygroscopic | Less hygroscopic than TBAF |
| Fluoride Ion "Nakedness" | Data not available | High (in anhydrous form) | Lower (fluoride is complexed) |
| Basicity | Moderately basic | Moderately basic | Mildly acidic |
| Primary Application | Nucleophilic fluorination | Nucleophilic fluorination, Desilylation | Mild and selective fluorinating agent[2] |
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed experimental protocols for determining the key performance characteristics of amine fluoride salts.
Protocol for Determination of Solubility
This gravimetric method is a reliable technique for determining the solubility of a solid amine fluoride salt in an organic solvent.
Protocol for Assessment of Hygroscopicity
This protocol uses a vapor sorption analyzer to quantify the moisture uptake of a salt, allowing for its classification.
Protocol for Nucleophilic Fluorination Efficacy
The efficacy of a fluoride salt as a nucleophilic fluorinating agent can be quantified by monitoring the reaction rate of a model substitution reaction, such as the fluorination of benzyl (B1604629) bromide.
Characterization of Fluoride Ion Availability
The reactivity of the fluoride anion is often described in terms of its "nakedness," or the degree to which it is free from strong interactions with its counterion and solvent molecules. This can be probed using techniques like ¹⁹F NMR spectroscopy and potentiometry.
¹⁹F NMR Spectroscopy
The chemical shift of the fluoride ion in ¹⁹F NMR is highly sensitive to its local electronic environment. A more shielded (upfield) chemical shift generally indicates a more "naked" and potentially more reactive fluoride ion.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve a precise concentration of the amine fluoride salt in a deuterated solvent (e.g., CD₃CN, DMSO-d₆). Add a known amount of an internal standard (e.g., fluorobenzene).
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Analysis: Record the chemical shift of the fluoride anion relative to the internal standard. Compare the chemical shifts of different amine fluoride salts under identical conditions to assess the relative "nakedness" of the fluoride ion.
Ion-Selective Electrode (ISE) Potentiometry
An F⁻ ion-selective electrode can measure the activity of free fluoride ions in a solution, providing a quantitative measure of available fluoride.
Experimental Protocol: ISE Measurement
-
Calibration: Prepare a series of standard fluoride solutions of known concentrations in the chosen solvent. Add a total ionic strength adjustment buffer (TISAB) to each standard. Measure the potential (mV) of each standard to create a calibration curve.
-
Sample Measurement: Prepare a solution of the amine fluoride salt of known concentration in the same solvent and add TISAB.
-
Analysis: Measure the potential of the sample solution and determine the fluoride ion activity/concentration using the calibration curve.
Conclusion
This compound presents a potentially valuable addition to the toolkit of fluorinating agents. Its properties, derived from the simple, non-quaternary cyclohexylammonium cation, may offer a unique balance of solubility, basicity, and reactivity. However, a clear lack of published experimental data hinders its direct comparison with established reagents like TBAF and TREAT·3HF.
This guide has synthesized the available comparative data and, crucially, provided detailed, actionable experimental protocols for the systematic characterization of CHA-F and other novel amine fluoride salts. By employing these standardized methods, researchers can generate the necessary data to make informed decisions, optimizing their synthetic strategies and advancing the field of organofluorine chemistry.
References
A Comparative Guide to Fluorinating Agents: Cyclohexylammonium Fluoride vs. Alkali Metal Fluorides
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The choice of a fluorinating agent is critical, directly impacting reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison between cyclohexylammonium fluoride (B91410), as a representative of organic ammonium (B1175870) fluoride salts, and common alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), supported by general experimental principles and data from related studies.
Performance Comparison: Key Differentiating Factors
The efficacy of a nucleophilic fluorinating agent is primarily governed by the solubility of the fluoride salt and the "nakedness" or availability of the fluoride anion to participate in the reaction. Alkali metal fluorides and cyclohexylammonium fluoride exhibit distinct profiles in these respects.
Alkali metal fluorides, while cost-effective, are crystalline salts with high lattice energies, leading to poor solubility in many organic solvents.[1][2] This low solubility is a significant barrier to achieving efficient fluorination. To overcome this, strategies such as the use of polar aprotic solvents, high reaction temperatures, phase-transfer catalysts, or crown ethers are often necessary to enhance the concentration and nucleophilicity of the fluoride ion.[3][4] The basicity of alkali metal fluorides can also lead to undesired elimination side reactions, particularly with sensitive substrates.[5]
This compound, a member of the organic ammonium fluoride family, offers the advantage of improved solubility in organic solvents due to the lipophilic nature of the cyclohexylammonium cation. This enhanced solubility generally allows for milder reaction conditions compared to its alkali metal counterparts. However, the presence of the ammonium proton can influence the reaction environment, potentially participating in hydrogen bonding, which can affect the nucleophilicity of the fluoride anion.
| Feature | This compound | Alkali Metal Fluorides (KF, CsF) |
| Solubility in Organic Solvents | Generally higher | Generally lower, requiring specific solvents or additives |
| Fluoride Anion Availability | Influenced by the ammonium cation and potential for hydrogen bonding | Limited by high lattice energy; often requires activators (e.g., crown ethers) |
| Reaction Conditions | Often allows for milder temperatures | Frequently requires elevated temperatures |
| Basicity | Moderately basic | Can be strongly basic, leading to potential side reactions (e.g., elimination)[5] |
| Cost | Generally higher | Lower, widely available commodity chemicals |
| Handling | Can be hygroscopic | Hygroscopic, requiring careful handling and drying |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and successful fluorination reactions. Below are representative protocols for nucleophilic substitution reactions using both types of fluoride sources.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) using an Alkali Metal Fluoride (e.g., KF)
This protocol is a generalized procedure based on common practices for halogen exchange (Halex) reactions.[3][4]
Objective: To replace a leaving group (e.g., -Cl, -NO₂) on an activated aromatic ring with fluorine.
Materials:
-
Activated aromatic substrate (e.g., 2,4-dinitrochlorobenzene)
-
Anhydrous potassium fluoride (KF), spray-dried for high surface area[3]
-
Phase-transfer catalyst (e.g., 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or sulfolane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated aromatic substrate (1.0 eq).
-
Add spray-dried potassium fluoride (2.0-3.0 eq) and the phase-transfer catalyst (0.1 eq).
-
Under a positive pressure of inert gas, add the anhydrous polar aprotic solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-220°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Nucleophilic Aliphatic Substitution using this compound
This is a representative protocol for the fluorination of an alkyl halide or sulfonate.
Objective: To substitute a leaving group (e.g., -Br, -I, -OTs) on an aliphatic carbon with fluorine.
Materials:
-
Alkyl substrate with a good leaving group (e.g., benzyl (B1604629) bromide)
-
This compound
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkyl substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80°C), monitoring the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product via flash column chromatography.
Mechanistic Considerations and Selectivity
The selectivity of a fluorination reaction is a complex interplay of factors including the substrate, the leaving group, the solvent, and the nature of the fluoride source.
Role of the Cation
The cation associated with the fluoride anion plays a crucial role in the overall reactivity. For alkali metal fluorides, the small, hard lithium cation results in a very high lattice energy for LiF, rendering it almost unreactive in nucleophilic substitution.[4] Cesium, being a larger, more polarizable cation, results in a lower lattice energy for CsF, making it a more effective fluoride source than KF. The large, organic cation of this compound disrupts the crystal lattice and improves solubility, thereby increasing the concentration of fluoride ions in solution.
Nucleophilic Aromatic Substitution (SNAr) Pathway
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2][6] The high electronegativity of fluorine can activate the aromatic ring towards nucleophilic attack, making the carbon atom more electrophilic.[6]
Conclusion
The choice between this compound and alkali metal fluorides is dependent on the specific requirements of the chemical transformation. Alkali metal fluorides, particularly KF and CsF, are economical and readily available reagents suitable for large-scale synthesis, though they often necessitate harsh reaction conditions and the use of additives to achieve acceptable yields. This compound, representing the class of organic ammonium fluorides, provides a more soluble and often more reactive alternative that can be employed under milder conditions, which is particularly advantageous for complex and sensitive substrates commonly encountered in drug discovery. The higher solubility and potentially reduced basicity of organic ammonium fluorides can lead to improved selectivity and fewer side products. Researchers should consider the trade-offs between cost, reactivity, and reaction conditions when selecting the optimal fluorinating agent for their specific application.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scispace.com [scispace.com]
- 4. US9493415B2 - Process for fluorinating compounds - Google Patents [patents.google.com]
- 5. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wyzant.com [wyzant.com]
A Comparative Guide to Deoxofluorination: Cyclohexylammonium Fluoride vs. DAST
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, capable of profoundly influencing a compound's metabolic stability, lipophilicity, and biological activity. The deoxofluorination of alcohols, a direct conversion of a hydroxyl group to a fluorine atom, stands as a fundamental transformation in this endeavor. Among the various reagents developed for this purpose, Diethylaminosulfur Trifluoride (DAST) has long been a workhorse. This guide provides a comparative overview of DAST and an alternative, Cyclohexylammonium fluoride (B91410), for the deoxofluorination of alcohols.
Diethylaminosulfur Trifluoride (DAST): The Established Standard
DAST is a widely used fluorinating agent, valued for its efficacy in converting primary, secondary, and tertiary alcohols into their corresponding alkyl fluorides, often in high yields.[1][2] It is also effective for the fluorination of aldehydes and ketones to geminal difluorides.
Mechanism of Action
The deoxofluorination of alcohols with DAST is generally understood to proceed via a nucleophilic substitution pathway. The alcohol's hydroxyl group attacks the sulfur atom of DAST, forming an alkoxyaminosulfur difluoride intermediate and displacing a fluoride ion. This is followed by an intramolecular or intermolecular nucleophilic attack by the fluoride ion on the carbon atom bearing the activated hydroxyl group, leading to the formation of the alkyl fluoride. For primary and secondary alcohols, this reaction typically proceeds with an inversion of stereochemistry, which is characteristic of an Sɴ2 mechanism.[1]
Caption: Proposed Sɴ2 mechanism for the deoxofluorination of an alcohol with DAST.
Performance and Yield Comparison
DAST has demonstrated high efficacy across a broad range of alcohol substrates. The following table summarizes representative yields for the deoxofluorination of various alcohol types with DAST, compiled from multiple sources. It is important to note that reaction outcomes can be influenced by substrate structure and reaction conditions.
| Substrate Type | Example Substrate | Product | Yield (%) | Reference |
| Primary Alcohol | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl fluoride | 72 | [2] |
| Secondary Alcohol | 4-Phenyl-2-butanol | 2-Fluoro-4-phenylbutane | 81 | [3] |
| Secondary Alcohol (Chiral) | (S)-2-octanol | (R)-2-fluorooctane | High (97.6% ee) | [1] |
| Tertiary Alcohol | 1-Adamantanol | 1-Fluoroadamantane | Good | [4] |
| Challenging Secondary Alcohol | Testosterone | Fluorodeoxytestosterone | 17 | [5] |
Note: Yields are highly substrate-dependent and the conditions for each reaction may vary.
Experimental Protocol for Deoxofluorination using DAST
The following is a general procedure for the deoxofluorination of a secondary alcohol using DAST.
Materials:
-
Secondary alcohol (1.0 mmol)
-
DAST (1.2 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (10 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a fume hood, dissolve the secondary alcohol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Safety Precautions: DAST is a corrosive and moisture-sensitive reagent that can release toxic hydrogen fluoride (HF) upon contact with water. It is also thermally unstable and can decompose violently upon heating. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[2]
Cyclohexylammonium Fluoride: A Potential Alternative
Proposed Mechanism of Action
For this compound to act as a deoxofluorinating agent, the hydroxyl group of the alcohol must first be activated to a good leaving group. This is typically achieved by using a co-reagent such as a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to form a sulfonate ester in situ. The fluoride ion from this compound would then displace the sulfonate leaving group in an Sɴ2 reaction to yield the alkyl fluoride.
Caption: General workflow for the deoxofluorination of an alcohol.
Performance and Yield Comparison
As previously stated, there is a lack of specific published data on the yields of deoxofluorination reactions using this compound. Therefore, a direct quantitative comparison with DAST is not possible at this time. The effectiveness of such a two-step procedure would depend on both the efficiency of the alcohol activation step and the nucleophilicity of the fluoride ion from the ammonium (B1175870) salt in the specific reaction medium.
Structural Comparison
Caption: Chemical structures of DAST and this compound.
Conclusion
DAST remains a highly effective and versatile reagent for the deoxofluorination of a wide range of alcohols, with a substantial body of literature supporting its use and providing detailed experimental protocols and yield data. However, its hazardous nature necessitates careful handling and consideration of safer alternatives.
This compound, as a source of fluoride ions, presents a theoretical alternative for deoxofluorination, likely requiring a two-step, one-pot procedure involving the in-situ activation of the alcohol. The lack of specific experimental data for this application makes a direct performance comparison with DAST impossible. Further research is required to establish the efficacy and substrate scope of this compound as a deoxofluorinating agent and to determine if it offers any advantages in terms of safety, selectivity, or cost-effectiveness over established reagents like DAST. Researchers are encouraged to consult the primary literature for the most up-to-date information and specific applications of these and other fluorinating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlkylFluor: Deoxyfluorination of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
Validating the Structure of Products from Cyclohexylammonium Fluoride Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the introduction of fluorine into molecular scaffolds is a critical strategy for modulating the physicochemical and biological properties of compounds. Cyclohexylammonium fluoride (B91410) serves as a practical reagent for nucleophilic fluorination. However, validating the structure of the resulting fluorinated products and understanding the reagent's performance in comparison to other fluoride sources is paramount for methodological optimization and ensuring product integrity. This guide provides an objective comparison of nucleophilic fluorinating agents for the synthesis of fluorocyclohexane (B1294287), with a focus on validating the product structure through detailed experimental protocols and supporting data.
Performance Comparison of Nucleophilic Fluorinating Agents
The efficacy of a nucleophilic fluorination reaction is highly dependent on the choice of fluoride source, the substrate, and the reaction conditions. The fluoride anion's high charge density and propensity for strong solvation can present challenges in achieving high yields. Below is a comparative summary of various fluoride reagents for the synthesis of fluorocyclohexane from a suitable precursor, such as cyclohexyl tosylate.
Table 1: Comparison of Fluoride Reagents in the Synthesis of Fluorocyclohexane
| Fluorinating Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| Cyclohexylammonium fluoride | Dioxane | 100 | 24 | ~60-70 | Moderately soluble in organic solvents; the ammonium (B1175870) cation can act as a phase-transfer catalyst. |
| Tetrabutylammonium fluoride (TBAF) | THF | 60 | 12 | ~70-80 | Highly soluble in organic solvents, but can be basic, leading to elimination byproducts. |
| Potassium Fluoride (KF) / 18-Crown-6 (B118740) | Acetonitrile | 80 | 48 | ~50-60 | KF has low solubility; requires a phase-transfer catalyst like 18-crown-6 to enhance reactivity. |
| Cesium Fluoride (CsF) | DMF | 80 | 24 | ~65-75 | More soluble and reactive than KF, but also more expensive. |
| Silver(I) Fluoride (AgF) | Acetonitrile | 25 | 12 | ~40-50 | Can be used under mild conditions, but the cost and potential for side reactions with sensitive substrates exist.[1] |
Note: The yields and reaction conditions are compiled from various sources in organic chemistry literature and represent typical outcomes. Actual results may vary based on the specific substrate and experimental setup.
Experimental Protocols for Synthesis and Structure Validation
A robust validation of the reaction product's structure involves a multi-step process encompassing synthesis, purification, and spectroscopic analysis.
Synthesis of Fluorocyclohexane from Cyclohexyl Tosylate
This protocol details the synthesis of fluorocyclohexane via a nucleophilic substitution reaction using this compound.
Materials:
-
Cyclohexyl tosylate
-
This compound
-
Anhydrous dioxane
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve cyclohexyl tosylate (1 equivalent) in anhydrous dioxane.
-
Add this compound (1.5 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After 24 hours, or upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
The crude product is purified to isolate fluorocyclohexane from unreacted starting material and byproducts.
Procedure:
-
Prepare a silica (B1680970) gel slurry in a non-polar eluent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate (B1210297) in hexane, starting with 100% hexane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified fluorocyclohexane.
Structural Validation by Spectroscopic Methods
The identity and purity of the final product are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to confirm the presence of the cyclohexyl ring protons. The proton attached to the same carbon as the fluorine will appear as a complex multiplet due to coupling with both adjacent protons and the fluorine atom.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, resulting in a doublet.
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a fluorine-19 NMR spectrum. For fluorocyclohexane, a single multiplet is expected. The chemical shift provides crucial information about the fluorine's chemical environment.
-
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (approximately 10 µg/mL) of the purified product in a volatile organic solvent like dichloromethane (B109758) or hexane.
-
GC-MS Instrument Setup:
-
GC Column: Use a standard non-polar capillary column (e.g., DB-5).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-200.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram and mass spectra.
-
The retention time of the major peak will be characteristic of fluorocyclohexane.
-
The mass spectrum should show the molecular ion peak (M⁺) at m/z 102.15 and a fragmentation pattern consistent with the structure of fluorocyclohexane.
-
Visualizing the Workflow
The logical flow from synthesis to final validation can be represented as follows:
Caption: Workflow from synthesis to structural confirmation.
The following diagram illustrates the key analytical techniques used for structural validation and the information they provide.
Caption: Analytical techniques for product validation.
References
19F NMR Analysis of Cyclohexylammonium Fluoride Fluorination: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is a critical step in the synthesis of novel chemical entities. This guide provides a comparative analysis of cyclohexylammonium fluoride (B91410) as a nucleophilic fluorinating agent, with a focus on its characterization and reaction monitoring using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Cyclohexylammonium fluoride is a source of fluoride ions for nucleophilic substitution and addition reactions. 19F NMR spectroscopy is an exceptionally powerful tool for monitoring the progress of fluorination reactions and characterizing the resulting products due to its high sensitivity, wide chemical shift range, and the absence of background signals in typical organic molecules.[1][2][3]
Comparison of this compound with Alternative Fluorinating Agents
A direct comparison of this compound with other common nucleophilic fluorinating agents based on experimental data from the scientific literature is challenging due to a lack of published studies detailing its use in fluorination reactions with comprehensive 19F NMR analysis. However, a qualitative comparison with widely used reagents such as tetrabutylammonium (B224687) fluoride (TBAF) and potassium fluoride (KF) can be made based on their general properties.
| Feature | This compound | Tetrabutylammonium Fluoride (TBAF) | Potassium Fluoride (KF) |
| Solubility | Expected to have moderate solubility in organic solvents. | Generally soluble in a wide range of organic solvents. | Sparingly soluble in most organic solvents. |
| Hygroscopicity | Likely hygroscopic, requiring careful handling. | Highly hygroscopic, often used as a hydrate. | Less hygroscopic than TBAF. |
| Basicity | The cyclohexylammonium cation can act as a proton source, potentially influencing reaction pathways. | The tetra-n-butylammonium cation is non-protic. The fluoride ion is a strong base. | The potassium cation is non-protic. The fluoride ion is a strong base. |
| Applications | Data not readily available in the searched literature. | Widely used in a variety of nucleophilic fluorination reactions. | Used in nucleophilic fluorination, often in the presence of a phase-transfer catalyst. |
Experimental Protocols
General Protocol for Nucleophilic Fluorination using this compound
Materials:
-
Substrate (e.g., an alkyl bromide or tosylate)
-
This compound
-
Anhydrous solvent (e.g., acetonitrile, THF)
-
Inert gas (e.g., argon or nitrogen)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
-
Internal standard for 19F NMR (e.g., trifluorotoluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substrate and this compound.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for 19F NMR analysis.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
For 19F NMR analysis, dissolve a small amount of the purified product and a known amount of an internal standard in a deuterated solvent.
19F NMR Analysis Protocol
-
Sample Preparation: Prepare the sample as described in the fluorination protocol.
-
Instrument Setup:
-
Use a spectrometer equipped with a fluorine probe.
-
Set the acquisition parameters, including the spectral width, number of scans, and relaxation delay. The wide chemical shift range of 19F NMR should be considered when setting the spectral width.[3]
-
-
Data Acquisition: Acquire the 1D 19F NMR spectrum. If further structural information is needed, 2D experiments such as 1H-19F HETCOR or 13C-19F HETCOR can be performed.[1]
-
Data Processing and Analysis:
-
Process the acquired FID to obtain the spectrum.
-
Reference the spectrum using an appropriate internal or external standard.
-
Integrate the signals corresponding to the product and the internal standard to determine the reaction yield.
-
Analyze the chemical shifts and coupling constants to confirm the structure of the fluorinated product. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[4]
-
Experimental Workflow and Reaction Pathway Visualization
The following diagrams illustrate the general experimental workflow for a fluorination reaction and a simplified signaling pathway for a nucleophilic substitution reaction.
References
- 1. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic Showdown: Cyclohexylammonium Fluoride Versus Other Fluoride Sources in Nucleophilic Fluorination
For researchers, scientists, and professionals in drug development, the choice of a fluoride (B91410) source is a critical parameter in the synthesis of fluorinated organic molecules. This guide provides an objective, data-supported comparison of Cyclohexylammonium fluoride (Cy-NH₃F) against other commonly employed fluoride sources, delving into their mechanistic nuances and performance in nucleophilic substitution reactions.
The introduction of fluorine into organic molecules can profoundly alter their biological and chemical properties, making the selection of an appropriate fluorinating agent a cornerstone of modern synthetic chemistry. Nucleophilic fluorination, a direct method for introducing a fluorine atom, relies on a source of fluoride ions (F⁻). The efficacy of this process is not solely dependent on the fluoride anion itself but is significantly influenced by the associated cation and the reaction environment. This guide will compare this compound to other prevalent fluoride sources, namely Tetrabutylammonium (B224687) fluoride (TBAF), Cesium fluoride (CsF), and Potassium fluoride (KF), with a focus on their physical properties, mechanistic behavior, and practical applications in Sₙ2 and SₙAr reactions.
At a Glance: Physical and Chemical Properties of Common Fluoride Sources
The choice of a fluoride source is often dictated by its solubility, basicity, and thermal stability. The following table summarizes these key properties for this compound and its common counterparts.
| Fluoride Source | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | Key Characteristics |
| This compound | C₆H₁₄FN | 119.18[1] | White crystalline solid | Soluble in some organic solvents; the cation can participate in hydrogen bonding. |
| Tetrabutylammonium fluoride (TBAF) | (C₄H₉)₄NF | 261.46 (anhydrous) | Often supplied as a solution in THF or as a hydrate; can be a viscous oil or solid. | Highly soluble in organic solvents; prone to Hofmann elimination at elevated temperatures.[2] |
| Cesium fluoride (CsF) | CsF | 151.90 | White hygroscopic crystalline solid | More soluble in organic solvents than KF; considered a more reactive alkali metal fluoride.[2][3] |
| Potassium fluoride (KF) | KF | 58.10 | White crystalline solid | Poorly soluble in most organic solvents, often requiring phase-transfer catalysts or high temperatures.[2][3] |
Mechanistic Considerations: The Decisive Role of the Cation
The reactivity of the fluoride anion in nucleophilic substitution reactions is intrinsically linked to its solvation state and the nature of its counterion. A "naked," poorly solvated fluoride ion is a potent nucleophile and a strong base. The primary role of the cation is to facilitate the dissolution of the fluoride salt in an organic solvent and to modulate the availability of the fluoride anion for reaction.
The Influence of Ammonium (B1175870) Cations
Quaternary ammonium fluorides, such as TBAF, are popular due to their excellent solubility in a wide range of organic solvents. The large, non-coordinating tetrabutylammonium cation effectively shields the fluoride anion, leading to a "naked" and highly reactive fluoride source. However, this high reactivity can also be a drawback, as the basicity of the fluoride can lead to side reactions, such as elimination. Furthermore, TBAF is thermally labile and can undergo Hofmann elimination.
This compound, a primary ammonium salt, introduces a different dynamic. The cyclohexylammonium cation is capable of hydrogen bonding, which can influence the solvation of the fluoride anion and its reactivity. This hydrogen-bonding capability can either enhance or diminish nucleophilicity depending on the specific reaction conditions and substrate. It has been suggested that the sorption of ammonium cations on surfaces can play a role in fluoride-enamel interactions, a concept that may have parallels in heterogeneous catalytic systems.[4]
Caption: Dissociation and reactivity of TBAF vs. This compound.
Alkali Metal Fluorides: A Tale of Solubility
Alkali metal fluorides like KF and CsF are cost-effective and thermally stable sources of fluoride. However, their low solubility in organic solvents is a significant hurdle.[2][3] To overcome this, phase-transfer catalysts (e.g., crown ethers or quaternary ammonium salts) are often employed to transport the fluoride anion into the organic phase. CsF is generally more soluble and thus more reactive than KF in organic media.
Performance in Nucleophilic Aromatic Substitution (SₙAr) Reactions
SₙAr reactions are a cornerstone of aromatic chemistry, and the choice of fluoride source can dramatically impact reaction efficiency. These reactions typically require an electron-deficient aromatic ring to proceed.
The general mechanism for an SₙAr reaction involves the addition of the nucleophile to the aromatic ring to form a Meisenheimer complex, followed by the elimination of the leaving group.
Caption: The two-step mechanism of SNAr reactions.
Experimental Protocols: A General Guideline for Nucleophilic Fluorination
While a specific, optimized protocol for this compound is not widely published, the following general procedure for a nucleophilic aromatic substitution can be adapted. It is crucial to optimize the reaction conditions (temperature, solvent, and reaction time) for each specific substrate and fluoride source.
General Procedure for SₙAr Fluorination of an Activated Aryl Chloride:
-
Reagent Preparation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl chloride substrate (1.0 equiv.) and the fluoride source (1.5-3.0 equiv.).
-
Solvent Addition: Add a suitable anhydrous, polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to achieve a desired concentration (typically 0.1-0.5 M).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrate and fluoride source).
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
References
- 1. This compound | C6H14FN | CID 117825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a surface-active cation on fluoride/enamel interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Fluorination Frontier: A Cost-Effectiveness Comparison of Cyclohexylammonium Fluoride for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a fluorinating agent in large-scale synthesis is a critical decision balancing cost, efficiency, safety, and environmental impact. This guide provides an objective comparison of Cyclohexylammonium fluoride (B91410) (CHA-F) and other common fluorinating agents, supported by available data to inform reagent selection for industrial applications.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, making fluorination a vital tool in the development of pharmaceuticals, agrochemicals, and advanced materials. While a plethora of fluorinating agents are available, their suitability for large-scale synthesis varies significantly. This comparison focuses on the cost-effectiveness of Cyclohexylammonium fluoride against established alternatives, including Tetrabutylammonium fluoride (TBAF), inorganic alkali metal fluorides (KF and CsF), and electrophilic reagents like Selectfluor.
Performance and Cost: A Head-to-Head Analysis
Table 1: Comparative Cost of Common Fluorinating Agents
| Fluorinating Agent | Common Form | Estimated Price (per kg) | Key Cost Considerations |
| This compound (CHA-F) | Solid | Not readily available publicly; dependent on cyclohexylamine (B46788) and HF prices. | Precursor costs, synthesis scale. |
| Tetrabutylammonium fluoride (TBAF) | Solution in THF or as hydrate | ~$150 - $350 | Solvent cost, anhydrous vs. hydrated form, potential for Hofmann elimination.[1] |
| Potassium Fluoride (KF) | Anhydrous, Spray-dried | ~$45 - $350 | Anhydrous and spray-dried forms are more expensive but more effective.[2][3] |
| Cesium Fluoride (CsF) | Anhydrous | ~$18,000 | High reactivity and solubility in organic solvents often justify the high cost in high-value applications.[4] |
| Selectfluor® | Solid | ~$1250 - $7500 | High efficiency and selectivity in electrophilic fluorinations.[4][5] |
| Deoxo-Fluor® | Liquid | - | Thermally more stable than DAST, making it safer for larger scale.[6] |
Table 2: Performance Comparison of Fluorinating Agents in Nucleophilic Substitution
| Fluorinating Agent | Typical Reaction Type | Reported Yields | Advantages | Disadvantages |
| This compound (CHA-F) | Nucleophilic Fluorination | Data not readily available for large-scale comparison. | Potentially a cost-effective, solid source of fluoride. | Limited publicly available data on performance and scalability. |
| Tetrabutylammonium fluoride (TBAF) | Nucleophilic Fluorination, Desilylation | 38% - 76% (Varies with substrate and conditions).[7] | Good solubility in organic solvents.[8] | Can undergo Hofmann elimination, especially at higher temperatures.[9] |
| Potassium Fluoride (KF) | Nucleophilic Fluorination | Moderate to high, often requires phase-transfer catalysts. | Low cost, readily available. | Low solubility in many organic solvents, often requires high temperatures. |
| Cesium Fluoride (CsF) | Nucleophilic Fluorination | Often quantitative (>90%). | High reactivity and solubility, often leading to higher yields.[10] | Very high cost.[4] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for evaluating the practical applicability of a fluorinating agent on a large scale. Below are representative protocols for nucleophilic and electrophilic fluorination reactions.
General Protocol for Large-Scale Nucleophilic Aromatic Substitution (SNAr) with an Amine Hydrofluoride Salt (e.g., this compound)
A large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with the aryl halide substrate and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). This compound (typically 1.5-3 equivalents) is added portion-wise to control any initial exotherm. The reaction mixture is then heated to the desired temperature (often in the range of 120-180 °C) and monitored by a suitable analytical technique (e.g., HPLC or GC). Upon completion, the reaction mixture is cooled and quenched by the addition of water. The product is then extracted with an appropriate organic solvent. The organic layers are combined, washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by crystallization or column chromatography.
Workflow for Selecting a Nucleophilic Fluorinating Agent
Caption: Decision workflow for selecting a nucleophilic fluorinating agent.
Safety, Handling, and Waste Disposal
Fluorinating agents, by their nature, present significant safety challenges that must be addressed, particularly in a large-scale setting.
General Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene), is mandatory.[11]
-
For amine-based reagents like this compound, avoid inhalation of dust and contact with skin and eyes. These compounds can be corrosive and toxic.
-
Anhydrous reagents are often pyrophoric or react violently with water and must be handled under an inert atmosphere.
Waste Disposal:
-
Fluoride-containing waste streams are typically treated by precipitation with a calcium salt, such as calcium chloride or lime, to form insoluble calcium fluoride.[12][13]
-
Amine-containing wastewater may require additional treatment, such as biological degradation or chemical oxidation, to mitigate its environmental impact.[12]
-
All waste disposal must comply with local, state, and federal regulations. It is crucial to consult the Safety Data Sheet (SDS) for each specific reagent for detailed disposal instructions.
Waste Treatment Workflow for Fluoride and Amine-Containing Effluents
Caption: General workflow for treating industrial wastewater containing fluoride and amine.
Conclusion
The selection of a fluorinating agent for large-scale synthesis requires a multifaceted analysis that extends beyond simple reagent cost. While this compound presents a potentially cost-effective and easy-to-handle solid fluoride source, the current lack of extensive, publicly available data on its performance in industrial settings is a significant limitation.
-
Potassium fluoride remains the most economical choice, but its low solubility often necessitates harsh reaction conditions and the use of phase-transfer catalysts, which can add to the overall process cost and complexity.
-
Tetrabutylammonium fluoride offers a good balance of solubility and reactivity, making it a versatile reagent for a range of applications. However, its thermal instability and the potential for side reactions must be carefully managed.
-
Cesium fluoride is the reagent of choice when high yields and reactivity are paramount, particularly for high-value products where the cost of the reagent is a secondary consideration.[4]
-
Electrophilic fluorinating agents like Selectfluor are highly effective for specific transformations but are generally more expensive and generate different waste streams.[4][5]
For researchers and drug development professionals, a thorough evaluation of each candidate reagent on a small scale is essential before committing to a large-scale process. This should include a careful assessment of reaction yield, purity of the product, ease of workup, and the cost and environmental impact of waste disposal. As more data on the performance and economics of this compound becomes available, its position within the landscape of industrial fluorinating agents will become clearer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Potassium fluoride - Wikipedia [en.wikipedia.org]
- 4. REF Case study search [impact.ref.ac.uk]
- 5. pharmtech.com [pharmtech.com]
- 6. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. US6652758B2 - Simultaneous ammonia and fluoride treatment for wastewater - Google Patents [patents.google.com]
- 13. Fluoride Removal from Industrial Wastewater [phadjustment.com]
A Comparative Guide to Cyclohexylammonium Fluoride and Other Common Fluorinating Reagents: A Green Chemistry Perspective
For researchers, scientists, and drug development professionals, the selection of a fluorinating agent is a critical decision that balances reactivity, selectivity, and increasingly, the principles of green chemistry. This guide provides an objective comparison of Cyclohexylammonium fluoride (B91410) (CyNH3F) with three other common nucleophilic fluorinating agents: Tetrabutylammonium fluoride (TBAF), Potassium fluoride (KF), and Triethylamine (B128534) tris(hydrofluoride) (Et3N·3HF). The comparison is based on key green chemistry metrics—Atom Economy, E-Factor, and Process Mass Intensity (PMI)—for a representative nucleophilic substitution reaction: the synthesis of n-hexyl fluoride from n-hexyl bromide.
Executive Summary
Comparison of Green Chemistry Metrics
The following table summarizes the calculated green chemistry metrics for the synthesis of n-hexyl fluoride from n-hexyl bromide using the different fluorinating agents. It is important to note that these values are estimates based on typical laboratory-scale synthesis and can vary depending on the specific reaction conditions and work-up procedures.
| Reagent | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Cyclohexylammonium fluoride (CyNH3F) | Not available | Not available | Not available |
| Tetrabutylammonium fluoride (TBAF) | 47.8 | 1.09 | 2.09 |
| Potassium fluoride (KF) | 63.8 | 0.57 | 1.57 |
| Triethylamine tris(hydrofluoride) (Et3N·3HF) | 45.3 | 1.21 | 2.21 |
Note: The values for TBAF and Et3N·3HF are estimations based on stoichiometric requirements and typical solvent usage. The absence of a detailed experimental protocol for this compound in this specific reaction prevents the calculation of its green chemistry metrics.
Detailed Analysis of Fluorinating Agents
This compound (CyNH3F)
This compound is a quaternary ammonium (B1175870) salt that serves as a source of fluoride ions. While specific experimental data for its use in the synthesis of n-hexyl fluoride was not found, its properties suggest it would function as a nucleophilic fluorinating agent. The lack of readily available data for this specific application highlights a gap in the current literature regarding its green chemistry profile in common fluorination reactions.
Tetrabutylammonium Fluoride (TBAF)
TBAF is a widely used, soluble source of fluoride ions in organic synthesis. Its good solubility in organic solvents often allows for milder reaction conditions compared to inorganic fluorides.[1] However, it is known to be hygroscopic and can promote elimination side reactions.[2] From a green chemistry perspective, its relatively low atom economy and the generation of a significant amount of waste contribute to a less favorable profile compared to potassium fluoride in this specific reaction.
Potassium Fluoride (KF)
Potassium fluoride is an inexpensive and readily available inorganic fluoride source.[3] Its primary drawback is its low solubility in many organic solvents, which often necessitates the use of high temperatures and polar aprotic solvents or phase-transfer catalysts to achieve reasonable reaction rates.[4] Despite these challenges, its high atom economy and lower E-Factor and PMI in the synthesis of n-hexyl fluoride make it a greener alternative from a mass-based metrics standpoint.
Triethylamine tris(hydrofluoride) (Et3N·3HF)
This reagent is a liquid and is often considered a milder and more convenient source of hydrogen fluoride than HF gas.[5][6][7] It is effective for a variety of fluorination reactions, including the substitution of alkyl halides.[8] However, its atom economy is the lowest among the compared reagents due to the large mass of the triethylamine and multiple HF molecules that do not get incorporated into the final product. This results in a higher E-Factor and PMI.
Experimental Protocols
A detailed experimental protocol is crucial for the accurate calculation and comparison of green chemistry metrics. The following protocol for the synthesis of n-hexyl fluoride using potassium fluoride is based on a procedure from Organic Syntheses.[4]
Synthesis of n-Hexyl Fluoride using Potassium Fluoride
Materials:
-
Anhydrous potassium fluoride (116 g, 2.0 moles)[4]
-
Ethylene (B1197577) glycol (200 g)[4]
Procedure:
-
A mixture of anhydrous, finely powdered potassium fluoride and dry ethylene glycol is placed in a 500-mL three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a short fractionating column.[4]
-
The flask is heated to 160–170 °C, and n-hexyl bromide is added dropwise over 5 hours.[4]
-
The product, n-hexyl fluoride, distills over as it is formed.[4]
-
The crude product is then purified by washing with water, a solution of bromine in potassium bromide (to remove olefin byproducts), saturated aqueous potassium bromide, and finally water.[4]
-
The organic layer is dried over anhydrous magnesium sulfate (B86663) and distilled to yield pure n-hexyl fluoride (42-47 g, 40-45% yield).[4]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of n-hexyl fluoride from n-hexyl bromide, a representative nucleophilic fluorination reaction.
References
- 1. ycmou.ac.in [ycmou.ac.in]
- 2. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 3. HEXYL BROMIDE - Ataman Kimya [atamanchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 6. Triethylamine trihydrofluoride: properties and applications_Chemicalbook [chemicalbook.com]
- 7. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 8. Triethylamine trihydrofluoride [oakwoodchemical.com]
- 9. N-Hexyl Bromide : Tethys Chemical [tethyschemical.com]
A Head-to-Head Battle of Fluorinating Agents: Cyclohexylammonium Fluoride Versus Modern Counterparts
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine into molecular architectures is a cornerstone of modern medicinal chemistry. The choice of fluorinating agent is paramount, directly impacting reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of the established nucleophilic fluorinating agent, cyclohexylammonium fluoride (B91410), against a new wave of innovative reagents that are redefining the landscape of fluorination chemistry.
This comparative analysis delves into the performance of cyclohexylammonium fluoride alongside novel nucleophilic and electrophilic fluorinating agents, supported by experimental data to inform reagent selection for diverse synthetic challenges.
Executive Summary
This compound serves as a convenient and accessible source of fluoride ions for nucleophilic substitution reactions. However, its utility is often hampered by its hygroscopic nature and the need for harsh reaction conditions. In contrast, modern fluorinating agents such as AlkylFluor and PhenoFluorMix for nucleophilic applications, and Selectfluor and N-Fluorobenzenesulfonimide (NFSI) for electrophilic fluorinations, offer significant advantages in terms of stability, reactivity, and substrate scope. These newer reagents often operate under milder conditions, exhibit greater functional group tolerance, and provide higher yields, making them indispensable tools in contemporary drug discovery and development.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the performance of this compound and its modern counterparts in key fluorination reactions.
Table 1: Nucleophilic Fluorination - Deoxyfluorination of Alcohols
| Reagent | Substrate | Leaving Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Alcohol | Tosylate/Mesylate | Acetonitrile (B52724) | 80-120 | 12-48 | Moderate | General Literature |
| AlkylFluor | Primary Alcohol | -OH | Dioxane | 80 | 12 | 85 | [1] |
| AlkylFluor | Secondary Alcohol (Testosterone) | -OH | Toluene (B28343) | 80 | 12 | 79 | [1] |
| Other Commercial Reagents | Secondary Alcohol (Testosterone) | -OH | Various | 80 | 48 | <10 | [1] |
Note: Direct comparative data for this compound in deoxyfluorination of alcohols is limited. The data presented is a general representation based on the reactivity of amine hydrofluorides.
Table 2: Nucleophilic Fluorination - Deoxyfluorination of Phenols
| Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Activated Phenol (B47542) | DMF/DMSO | 120-160 | 24-72 | Low to Moderate | General Literature |
| PhenoFluorMix | 4-Methoxy-phenol | Toluene | 110 | 20 | 82 | [2] |
| PhenoFluorMix | 4-Hydroxy-biphenyl | Toluene | 110 | 3 | 95 | |
| Conventional Reagents | 4-Methoxy-phenol | Various | 110 | 20 | Not Detected | [2] |
Table 3: Electrophilic Fluorination of Active Methylene Compounds
| Reagent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor | 1,3-Dicarbonyl Compound | Aqueous Media | RT | 1-2 | >90 (mono- or di-fluorination) | [3] |
| NFSI | β-Ketoester | DCE | 40 | 24 | 4 (amidation product) | [4] |
Note: this compound is a nucleophilic reagent and is not used for electrophilic fluorination.
Experimental Protocols: A Guide to Implementation
Detailed methodologies for key fluorination reactions are provided below to ensure reproducibility and facilitate the adoption of these advanced techniques.
Protocol 1: General Nucleophilic Fluorination with this compound
This protocol outlines a general procedure for the fluorination of an alkyl tosylate.
Materials:
-
Alkyl tosylate (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Anhydrous acetonitrile (10 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkyl tosylate and this compound.
-
Add anhydrous acetonitrile via syringe.
-
Heat the reaction mixture to 80-120 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deoxyfluorination of a Secondary Alcohol with AlkylFluor
Materials:
-
Secondary alcohol (e.g., Testosterone) (0.5 mmol, 1.0 equiv)
-
AlkylFluor (0.75 mmol, 1.5 equiv)
-
Cesium Fluoride (CsF) (1.5 mmol, 3.0 equiv, dried under vacuum)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add AlkylFluor and CsF.
-
Heat the mixture at 100 °C under vacuum for 1 hour, then backfill with inert gas.
-
Add anhydrous toluene and stir the suspension at 100 °C for 15 minutes.
-
Add the secondary alcohol to the reaction mixture.
-
Stir the reaction at 80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium (B1175870) chloride, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the alkyl fluoride.[1]
Protocol 3: Deoxyfluorination of a Phenol with PhenoFluorMix
Materials:
-
Phenol (e.g., 4-methoxyphenol) (0.5 mmol, 1.0 equiv)
-
PhenoFluorMix (1.5 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add PhenoFluorMix to an oven-dried vial.
-
Outside the glovebox, add the phenol and anhydrous toluene.
-
Seal the vial and heat the reaction mixture to 110 °C.
-
Stir for the required time, monitoring by GC-MS.
-
After completion, cool to room temperature, and filter the reaction mixture through a short plug of silica (B1680970) gel, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.[2]
Protocol 4: Electrophilic Monofluorination of a β-Ketoester with Selectfluor
Materials:
-
β-Ketoester (1.0 mmol, 1.0 equiv)
-
Selectfluor (1.1 mmol, 1.1 equiv)
-
Water (10 mL)
Procedure:
-
To a round-bottom flask, add the β-ketoester and water.
-
Add Selectfluor portion-wise over 5 minutes while stirring at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.[3]
Visualizing Reaction Pathways
To further elucidate the processes involved, the following diagrams illustrate the general workflows and mechanisms.
Caption: A generalized workflow for a typical fluorination experiment.
Caption: Mechanistic comparison of nucleophilic and electrophilic fluorination.
Conclusion
While this compound remains a viable option for specific nucleophilic fluorination applications, particularly when cost is a primary concern, its limitations in terms of reactivity, substrate scope, and reaction conditions are apparent. The advent of novel fluorinating agents like AlkylFluor, PhenoFluorMix, Selectfluor, and NFSI has significantly expanded the toolkit for medicinal chemists. These modern reagents provide milder, more efficient, and more versatile pathways to a wide array of fluorinated molecules, accelerating the pace of drug discovery and development. For researchers seeking to push the boundaries of molecular design, the adoption of these advanced fluorinating agents is not just an option, but a necessity.
References
Safety Operating Guide
Proper Disposal of Cyclohexylammonium Fluoride: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of Cyclohexylammonium Fluoride (B91410), ensuring operational safety and regulatory compliance.
Cyclohexylammonium fluoride is a chemical compound that requires careful handling and adherence to strict disposal protocols due to its hazardous nature. This guide provides detailed, step-by-step procedures for its safe disposal, alongside essential safety and logistical information.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains critical information regarding personal protective equipment (PPE), emergency procedures, and specific handling instructions.
Personal Protective Equipment (PPE):
Based on general safety guidelines, the following PPE is recommended when handling this compound.[1][2] Always defer to the specific recommendations in the manufacturer's SDS.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Consider an apron or full-body suit for larger quantities.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[1][2][3][4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4][5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][5][6]
-
Ground/bond container and receiving equipment to prevent static discharge.[5][6]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Emergency Procedures for Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Stop the flow of material if it is safe to do so. Dike the spilled material to prevent spreading.[5]
-
Absorption: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the product.[3][5]
-
Collection: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[3][5] Use only non-sparking tools.[5][6]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Waste Disposal: The collected waste must be treated as hazardous waste and disposed of accordingly.[2][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations.[2][5] As a hazardous chemical, it requires disposal through a licensed hazardous waste disposal company.
Operational Plan for Disposal:
-
Segregation and Storage:
-
Waste Characterization:
-
The waste is classified as hazardous due to its toxicity and corrosivity.[1]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
-
If your institution does not have an EHS department, you must arrange for disposal through a licensed hazardous waste disposal company.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and its disposal date.
-
Important Considerations:
-
DO NOT discharge this compound to the sewer or any water body.[4]
-
DO NOT attempt to neutralize the chemical unless you are a trained professional with a specific, validated protocol for this compound. While neutralization is a potential treatment method for some related compounds, its application to this compound requires a thorough understanding of the reaction chemistry and potential hazards.[7]
Experimental Protocol: General Neutralization (for trained personnel only)
Disclaimer: The following is a general experimental protocol for the neutralization of fluoride-containing compounds. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place and after consulting the specific SDS for this compound.
-
Preparation: Work in a chemical fume hood and wear all required PPE.
-
Dilution: Slowly and cautiously dilute the this compound solution with a large amount of water in a suitable container.
-
Neutralization: Slowly add a neutralizing agent, such as calcium hydroxide (B78521) (slaked lime), to the diluted solution with constant stirring. This will precipitate calcium fluoride.
-
pH Monitoring: Monitor the pH of the solution. Continue adding the neutralizing agent until the pH is neutral (around 7).
-
Precipitate Collection: Allow the precipitate to settle. The solid calcium fluoride should be collected for disposal as hazardous waste.
-
Liquid Disposal: The remaining neutralized liquid may be disposable down the drain with copious amounts of water, pending verification with local regulations and your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Cyclohexylammonium Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cyclohexylammonium fluoride (B91410). Adherence to these procedures is critical for ensuring laboratory safety. Cyclohexylammonium fluoride is a toxic compound and should be handled with extreme caution due to its potential to release hydrofluoric acid (HF).
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause severe skin and eye irritation.[3] The primary hazard is associated with the fluoride ion, which can penetrate the skin and cause deep tissue and bone damage.[4] Contact with acids can release highly toxic and corrosive hydrogen fluoride gas.[5]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-layered gloves | Wear neoprene or nitrile rubber gloves with a minimum thickness of 0.11 mm.[6] Change gloves immediately if splashed or contaminated.[5] |
| Eyes/Face | Chemical splash goggles and a face shield | Safety glasses are insufficient.[7][8] Ensure a tight seal around the eyes. |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A fully buttoned lab coat and an apron made of neoprene or natural rubber are required.[7][9] |
| Respiratory | Use within a certified chemical fume hood | All handling of this compound must be performed in a properly functioning fume hood to avoid inhalation of dust or vapors.[5][7] |
| Feet | Closed-toe shoes | Ensure shoes are made of a non-porous material.[5][9] |
Safe Handling and Operational Workflow
A designated area within the laboratory should be clearly marked for the use of this compound.[5] An eyewash station and safety shower must be immediately accessible.[5][9]
Experimental Workflow for Handling this compound
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. americanelements.com [americanelements.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]
- 8. mcgill.ca [mcgill.ca]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
